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  • Product: 3-(Methoxymethyl)oxolan-3-amine
  • CAS: 1557662-47-1

Core Science & Biosynthesis

Foundational

Synthesis and discovery of novel oxolane derivatives

Engineering the Oxolane Core: Advanced Synthetic Methodologies and Drug Discovery Paradigms A Technical Whitepaper by a Senior Application Scientist Executive Summary The oxolane (tetrahydrofuran or THF) ring is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Oxolane Core: Advanced Synthetic Methodologies and Drug Discovery Paradigms A Technical Whitepaper by a Senior Application Scientist

Executive Summary

The oxolane (tetrahydrofuran or THF) ring is a privileged structural motif in modern medicinal chemistry. Its ubiquitous presence in nucleoside analogues, macrolides, and potent enzyme inhibitors stems from its unique physicochemical properties: it acts as a robust hydrogen-bond acceptor while providing a stereochemically rich sp3 -hybridized framework. This whitepaper dissects the causality behind oxolane-centric drug design, evaluates cutting-edge synthetic methodologies, and provides self-validating experimental protocols to accelerate your discovery pipelines.

Mechanistic Rationale in Drug Design

The strategic incorporation of oxolane derivatives into drug candidates is rarely incidental. The oxygen heteroatom serves as a directional hydrogen-bond acceptor, while the saturated five-membered ring dictates the spatial vector of attached pharmacophores.

In the development of HIV-1 protease inhibitors, for instance, substituted oxolanes are explicitly designed to serve as P2 ligands ()[1]. The oxolane core displaces structural water molecules within the S2 subsite of the protease, establishing direct hydrogen bonds with the protein backbone. This displacement yields a massive entropic driving force, significantly enhancing binding affinity.

Similarly, in the design of Peroxisome Proliferator-Activated Receptor (PPAR) modulators, stereochemistry plays a definitive role. Recent computational and empirical studies on l -1′-homologated adenosine derivatives reveal that the unnatural l -oxolane enantiomer achieves superior binding compared to its d -counterpart ()[2]. The l -oxolane core projects its oxygen atom to form an optimal hydrogen bond with the His449 residue of the PPAR δ ligand-binding domain at a precise distance of 2.7 Å, a geometric feat impossible for the d -isomer[3].

G Ligand l-Nucleoside Oxolane (2d) Pocket PPARδ Ligand Binding Domain Ligand->Pocket Binding Hbond1 H-Bond: Oxolane Oxygen ↔ His449 Pocket->Hbond1 Spatial alignment Hbond2 H-Bond: Hydroxyl ↔ Glu259 Pocket->Hbond2 Spatial alignment Conform Receptor Conformational Change Hbond1->Conform Hbond2->Conform Coact Co-activator Recruitment Conform->Coact Activation Gene Target Gene Transcription (Adiponectin Production) Coact->Gene Upregulation

Mechanistic pathway of PPARδ activation by l-nucleoside oxolane derivatives.

Advanced Synthetic Strategies: The Photochemical Paradigm

Historically, oxolane synthesis relied on the dehydration of 1,4-diols or transition-metal-catalyzed radical cyclizations. However, these methods often suffer from harsh acidic conditions or trace heavy-metal contamination—a critical bottleneck in late-stage pharmaceutical synthesis.

A modern, highly efficient alternative is the metal-free photochemical ring expansion of oxetanes ()[4]. By utilizing low-energy blue light, donor-acceptor diazoalkanes are excited to generate reactive carbenes. These carbenes undergo intermolecular trapping by the oxetane oxygen to form an ylide intermediate. Density Functional Theory (DFT) calculations confirm that this ylide subsequently undergoes a stereoselective ring expansion via a diradical pathway to yield the substituted oxolane[5]. The causality here is elegant: avoiding transition metals prevents unwanted side-reactions (like C-H insertion), while the specific bond lengths in the free oxygen ylide dictate the distinctive, high-diastereomeric outcome of the final oxolane[5].

G Oxetane Oxetane Precursor (Strained 4-membered ring) Ylide Oxygen Ylide Formation Oxetane->Ylide Nucleophilic attack Diazo Donor-Acceptor Diazoalkane (Carbene Source) Light Blue LED Irradiation (470 nm, Metal-Free) Diazo->Light Activation Carbene Carbene Intermediate (Reactive Species) Light->Carbene N2 extrusion Carbene->Ylide Intermolecular trapping Diradical Diradical Pathway (Stereoselective) Ylide->Diradical Ring expansion Oxolane Substituted Oxolane (Tetrahydrofuran Derivative) Diradical->Oxolane Recombination

Photochemical ring expansion of oxetanes to oxolanes via ylide intermediates.

Structure-Activity Relationship (SAR) Data

To quantify the impact of oxolane core modifications, we can analyze the binding affinities across different therapeutic targets. The table below summarizes key quantitative data, demonstrating how stereochemistry and substitution patterns dictate biological efficacy.

Table 1: Comparative Binding Affinities of Oxolane-based Ligands

Compound / LigandBiological TargetAffinity ( Ki​ / IC50​ )Key Structural Feature & Causality
d -nucleoside 1 PPAR γ Ki​ = 11.9 μ MNatural d -oxolane core; sub-optimal pocket fit[2].
l -nucleoside 2d PPAR γ Ki​ = 4.3 μ MUnnatural l -oxolane core; improved spatial alignment[2].
l -nucleoside 2d PPAR δ Ki​ = 1.0 μ M l -oxolane core; forms critical 2.7 Å H-bond with His449[3].
Ligand 11 HIV-1 ProteaseHighly PotentTrisubstituted oxolane P2 ligand; displaces S2 water[1].
Tetrahydrofuranylfentanyl μ -opioid receptor IC50​ ~12,000 nM*Oxolane-carboxamide substitution; reduced potency vs fentanyl[6].

*Measured via inhibition of contractions in guinea pig ileum segments.

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that a protocol is only as good as its built-in controls. The following workflows are designed as self-validating systems, ensuring that mechanistic failures are immediately detectable at the bench.

Protocol A: Metal-Free Photochemical Synthesis of Oxolanes

Adapted from the ylide-mediated ring expansion methodology ()[5].

  • Preparation: Dissolve the oxetane precursor (0.4 mmol, 2.0 eq.) in 1.0 mL of anhydrous chloroform in a borosilicate glass vial.

    • Causality: Chloroform provides optimal polarity to stabilize the transient ylide intermediate without acting as a nucleophile that could quench the carbene.

  • Controlled Addition: Dissolve the donor-acceptor diazoalkane (0.2 mmol, 1.0 eq.) in 0.5 mL chloroform. Add this solution to the reaction vial via a syringe pump over a strict 2-hour period.

    • Causality: Slow addition maintains a low steady-state concentration of the diazoalkane. This prevents the carbene from reacting with unactivated diazoalkane (homodimerization), forcing it to react exclusively with the oxetane.

  • Irradiation: Stir the mixture at room temperature while continuously irradiating with blue LEDs (3 W, 470 nm) for 3 hours (including the addition time).

    • Causality: The 470 nm wavelength selectively excites the diazo compound to extrude N2​ . It lacks the energy to cleave the resulting oxolane bonds, preventing product degradation.

  • Self-Validation & Workup: Analyze a crude aliquot via GC-MS.

    • Validation Check: The system is self-validating. If GC-MS shows cyclopropanated solvent impurities or diazo dimers, your syringe pump rate is too fast. If only the desired oxolane and unreacted oxetane are present, the diradical pathway was successfully isolated. Evaporate the solvent and purify via silica gel chromatography.

Protocol B: High-Pressure Hydrogenation to Tetrahydrofuran-3-carboxylic Acid

A highly scalable route for generating functionalized oxolane building blocks ()[7].

  • Catalyst Loading: In a high-pressure autoclave reactor, dissolve Furan-3-carboxylic acid in anhydrous ethanol. Add Palladium on Carbon (Pd/C) catalyst (5-10% by weight relative to the substrate).

    • Causality: The aromatic resonance energy of the furan ring makes it highly resistant to reduction. Pd/C provides a high-surface-area matrix for H2​ dissociation, lowering the activation energy required to break aromaticity.

  • Atmosphere Purge: Seal the reactor. Purge three times with nitrogen gas, followed by three purges with hydrogen gas.

    • Causality: Strict removal of oxygen prevents the catalytic ignition of ethanol and ensures the Pd surface is not passivated by oxide layers.

  • Pressurization & Heating: Pressurize the reactor with hydrogen to 50-100 atm. Heat the mixture to 50-100°C under vigorous mechanical stirring for 15-20 hours.

  • Self-Validation & Workup: Monitor the pressure gauge for hydrogen uptake.

    • Validation Check: A plateau in pressure drop indicates reaction completion or catalyst poisoning. Vent the excess H2​ safely. Filter the mixture through a Celite pad to remove Pd/C. Analyze via 1H -NMR; the complete disappearance of aromatic furan protons ( δ 6.0-7.5 ppm) and the appearance of complex aliphatic multiplets ( δ 1.5-4.0 ppm) validates the total conversion to the oxolane core.

References

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science (RSC Publishing).[Link]

  • Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives. ACS Medicinal Chemistry Letters.[Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PubMed Central (PMC).[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS Publications).[Link]

Sources

Exploratory

Role of the oxolane scaffold in medicinal chemistry

An In-Depth Technical Guide to the Role of the Oxolane Scaffold in Medicinal Chemistry Executive Summary The oxolane ring—more commonly known as tetrahydrofuran (THF)—is a five-membered, oxygen-containing saturated heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of the Oxolane Scaffold in Medicinal Chemistry

Executive Summary

The oxolane ring—more commonly known as tetrahydrofuran (THF)—is a five-membered, oxygen-containing saturated heterocycle that has cemented its status as a privileged scaffold in modern drug discovery. Currently featured in numerous FDA-approved pharmaceuticals, the oxolane motif is not merely a structural spacer; it is a dynamic pharmacophore that actively modulates physicochemical properties, metabolic stability, and target binding affinity.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind the use of the oxolane scaffold. We will explore its physicochemical rationale, its critical role in specific therapeutic classes (such as HIV-1 protease inhibitors and nucleoside analogs), and the validated synthetic protocols required to construct these complex architectures.

Physicochemical Rationale: Why Choose Oxolane?

In the pursuit of optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, medicinal chemists frequently utilize saturated oxygen heterocycles to fine-tune a lead compound's properties. The oxolane ring offers a distinct set of advantages over its carbocyclic and heterocyclic counterparts[1][2][3]:

  • Hydrogen Bond Acceptor Capacity: The sp³-hybridized oxygen atom acts as a potent hydrogen bond acceptor, enabling tight binding with target protein backbones (e.g., kinase hinge regions or protease active sites).

  • Modulation of Lipophilicity (logP) and pKa: The inductive electron-withdrawing effect of the oxolane oxygen lowers the pKa of adjacent basic amines, reducing basicity to improve membrane permeability. Furthermore, replacing a cyclopentane ring with an oxolane reduces lipophilicity, thereby enhancing aqueous solubility[2][3].

  • Conformational Flexibility: Unlike the highly strained, rigid four-membered oxetane ring, the five-membered oxolane ring is conformationally flexible (often adopting envelope or half-chair conformations). This allows the molecule to adapt to dynamic binding pockets while maintaining a lower entropic penalty than acyclic ethers[2].

Table 1: Physicochemical Comparison of Saturated Ring Scaffolds
Scaffold TypeRing SizeRelative RigidityAqueous SolubilityMetabolic StabilityPrimary MedChem Application
Oxetane 4-memberedHigh (High Strain)Very HighHigh (Resists CYP450)gem-dimethyl or carbonyl bioisostere.
Oxolane (THF) 5-memberedModerateHighModerate to HighRibose mimics, bis-THF ligands, solubility enhancers.
Tetrahydropyran (THP) 6-memberedHigh (Chair form)ModerateHighCyclohexane bioisostere, pKa modulation.
Cyclopentane 5-memberedModerateLowLow (Prone to oxidation)Lipophilic spacer, hydrophobic pocket engagement.

Data synthesized from comparative scaffold analyses[1][2][3].

Privileged Applications in Drug Design

The Bis-Tetrahydrofuran (Bis-THF) Motif in HIV-1 Protease Inhibitors

One of the most elegant applications of the oxolane scaffold is the fused bis-tetrahydrofuran (bis-THF) moiety, famously utilized in the HIV-1 protease inhibitor Darunavir[4][5].

Mechanistic Causality: Early HIV protease inhibitors suffered from rapid viral resistance due to mutations in the active site. The bis-THF ligand was rationally designed to combat this. The dual oxygen atoms of the bis-THF system form robust, direct hydrogen bonds with the backbone amides of Asp29 and Asp30 in the S2 subsite of the HIV-1 protease[5]. Because these backbone atoms cannot be mutated without destroying the enzyme's catalytic function, Darunavir maintains an extraordinarily high barrier to resistance[4][6].

BisTHF_Binding Darunavir Darunavir (Bis-THF Scaffold) Water Displacement of Structural Water Darunavir->Water Thermodynamic gain S2_Subsite HIV-1 Protease S2 Subsite Darunavir->S2_Subsite High-affinity fit H_Bonds Robust H-Bonding Network (Asp29, Asp30, Gly48) S2_Subsite->H_Bonds Backbone interaction Resistance Overcomes Viral Mutation Resistance H_Bonds->Resistance Conformational flexibility

Caption: Mechanism of Darunavir bis-THF scaffold binding to HIV-1 protease.

Nucleoside Analogs (NAs) and Antivirals

The endogenous ribose sugar is fundamentally a substituted oxolane. Synthetic nucleoside analogs (NAs) leverage heavily modified oxolane rings to deceive viral enzymes[7][8]. Drugs like Remdesivir and Zidovudine utilize oxolane derivatives where specific hydroxyl groups are removed, inverted, or replaced with halogens (e.g., fluorine) or cyano groups.

Mechanistic Causality: When the viral RNA-dependent RNA polymerase (RdRp) incorporates the active triphosphate form of the oxolane analog into the nascent RNA chain, the modified oxolane ring either causes a steric clash or lacks the necessary 3'-OH group for further chain elongation, resulting in obligate chain termination[8][9].

Nucleoside_Activation Prodrug Oxolane-based NA Prodrug (e.g., Remdesivir) CellEntry Cellular Uptake & Esterase Cleavage Prodrug->CellEntry Permeability Kinase Host Kinase Phosphorylation (Mono -> Di -> Triphosphate) CellEntry->Kinase Intracellular activation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Kinase->RdRp Active Triphosphate binds Termination Chain Termination & Viral Inhibition RdRp->Termination Steric clash / Misincorporation

Caption: Intracellular activation pathway of oxolane-based nucleoside analogs.

Macrolides and Marine Polyethers

In complex natural products like the amphidinolides (marine polyketides), the oxolane ring acts as a conformational lock[10]. By embedding a rigidified THF ring within a large macrocyclic lactone, nature pre-organizes the macrocycle into a specific bioactive conformation, vastly reducing the entropic cost of binding to cellular targets like actin or ribosomes[10][11].

Validated Experimental Methodologies

To harness the oxolane scaffold, precise stereocontrolled synthesis is required. Below are two self-validating protocols for generating highly functionalized oxolane derivatives used in modern drug discovery.

Protocol 1: Stereoselective Synthesis of the Fused Bis-THF Ligand

This protocol outlines the synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand, the critical pharmacophore of Darunavir[12].

  • Precursor Preparation: Begin with commercially available 1,2-O-isopropylidene-α-D-xylofuranose. The use of a chiral pool starting material ensures the correct absolute stereochemistry of the final bicyclic system.

  • Photocycloaddition (Paternò-Büchi): Subject the furanose derivative to a [2+2] photocycloaddition with an appropriate aldehyde under UV irradiation to form the initial bicyclic framework.

  • Anomeric Reduction: Perform a Lewis acid-catalyzed (e.g., BF₃·OEt₂) anomeric reduction using triethylsilane. Causality: The Lewis acid activates the anomeric position, allowing the hydride to attack stereoselectively from the less hindered face, establishing the cis-fused ring junction.

  • Enzymatic Resolution (If starting from racemic intermediates): Treat the resulting racemic ligand alcohol with immobilized Amano Lipase PS-30 in the presence of vinyl acetate. Causality: The lipase selectively acylates the undesired enantiomer, allowing for easy chromatographic separation of the highly pure (3R,3aS,6aR)-alcohol[12].

  • Coupling: The purified bis-THF alcohol is then activated (e.g., as a succinimidyl carbonate) and coupled to the sulfonamide isostere core of the protease inhibitor.

Protocol 2: Synthesis of Fluorinated Oxolane Scaffolds via Haloetherification

Fluorinated oxolanes (e.g., 3-fluoro-oxolanes) are used to increase metabolic stability against CYP450 oxidation[3][13].

  • Substrate Assembly: Synthesize a linear homoallylic alcohol precursor bearing a terminal alkene.

  • Electrophilic Activation: Dissolve the precursor in anhydrous dichloromethane (DCM) and cool to -78 °C. Add an electrophilic halogen source (e.g., N-bromosuccinimide, NBS) or a fluorinating agent like Selectfluor.

  • Cyclization: The electrophile activates the alkene, forming a transient halonium ion. The pendant hydroxyl group undergoes an intramolecular 5-endo-tet or 5-exo-tet nucleophilic attack. Causality: The Baldwin rules dictate that the 5-exo-tet pathway is highly favored, ensuring high regioselectivity for the oxolane ring over the tetrahydropyran ring[13].

  • Fluorination (If starting from a diol): Alternatively, subject a protected erythrose derivative to cyclization, followed by treatment with Diethylaminosulfur trifluoride (DAST) at -78 °C. DAST facilitates a stereospecific nucleophilic substitution (SN2) of the free hydroxyl group with fluorine, inverting the stereocenter to yield the desired fluorinated oxolane[3][13].

Future Directions in Oxolane Chemistry

The trajectory of oxolane-based medicinal chemistry is moving toward computational Free Energy Perturbation (FEP) to predict binding affinities of novel substituted oxolanes before synthesis[8]. Furthermore, the development of spiro-oxolanes—where the oxolane is spiro-fused to another ring—is emerging as a powerful strategy to create highly three-dimensional, patent-busting scaffolds that escape the "flatland" of traditional aromatic medicinal chemistry.

References

  • Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of hiv protease inhibitors that combat drug resistance. PubMed (ChemMedChem). Available at:[Link]

  • Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry (NSF). Available at:[Link]

  • DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. Available at:[Link]

  • NA-DB: An Online Database of Nucleoside Analogues. ACS Publications. Available at:[Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH. Available at:[Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

  • In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation. PMC - NIH. Available at:[Link]

Sources

Foundational

A Technical Guide to the Nucleophilic Reactivity of the Primary Amine in 3-(Methoxymethyl)oxolan-3-amine

Executive Summary 3-(Methoxymethyl)oxolan-3-amine is a bifunctional molecule of increasing interest in medicinal chemistry and synthetic applications. Its utility is largely dictated by the reactivity of its primary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxymethyl)oxolan-3-amine is a bifunctional molecule of increasing interest in medicinal chemistry and synthetic applications. Its utility is largely dictated by the reactivity of its primary amine, which serves as the principal nucleophilic center. This guide provides an in-depth analysis of the structural and environmental factors that govern the nucleophilicity of this amine. We dissect the competing electronic and steric effects inherent to its unique architecture—a primary amine situated on a tertiary carbon within a tetrahydrofuran (oxolane) ring, flanked by a methoxymethyl substituent. Through a predictive analysis based on established principles of physical organic chemistry, we position its reactivity relative to common alkylamines. Furthermore, this document furnishes a detailed, field-proven experimental protocol for the quantitative determination of its nucleophilicity, ensuring scientific rigor and reproducibility. The insights presented herein are intended to empower researchers to make informed decisions when employing this versatile building block in complex synthetic pathways and drug design endeavors.

Introduction: Defining the Nucleophilic Character

A nucleophile is a chemical entity that donates a pair of electrons to an electrophile, forming a new chemical bond.[1] The nucleophilic strength of an amine is determined by the availability of the lone electron pair on the nitrogen atom.[2] In the case of 3-(Methoxymethyl)oxolan-3-amine, the primary amine (-NH₂) is the focal point of its nucleophilic reactivity. However, unlike simple alkylamines, its reactivity is intricately modulated by the surrounding molecular framework.

This guide will explore two primary pillars that define its nucleophilic potential:

  • Structural Effects: The inherent electronic (inductive) and steric properties of the molecule.

  • Environmental Effects: The influence of the solvent system on the reaction kinetics.

Understanding this interplay is critical for predicting reaction outcomes, optimizing conditions, and strategically incorporating this amine into larger molecular scaffolds.

Theoretical Analysis of Nucleophilic Reactivity

The nucleophilicity of the amine in 3-(Methoxymethyl)oxolan-3-amine is a product of a delicate balance between activating and deactivating influences.

Electronic Effects: The Inductive Influence

The electron density on the nitrogen atom is significantly modulated by the inductive effects of the neighboring substituents.

  • Electron-Withdrawing Effect of the Oxolane Oxygen: The oxygen atom within the oxolane (tetrahydrofuran) ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds of the carbon framework. This effect pulls electron density away from the tertiary carbon to which the amine is attached, and subsequently, from the nitrogen atom itself. A reduction in electron density on the nitrogen makes its lone pair less available for donation, thereby decreasing its intrinsic nucleophilicity.[3] This phenomenon is well-documented; for instance, morpholine is approximately 300 times less nucleophilic than piperidine due to the inductive effect of its ether oxygen.[3]

  • Electron-Withdrawing Effect of the Methoxymethyl Group: Similarly, the oxygen atom in the methoxymethyl (-CH₂OCH₃) side chain also contributes an electron-withdrawing inductive effect, further reducing the electron density on the primary amine.[4]

Collectively, these two ether functionalities work in concert to temper the nucleophilic strength of the amine compared to a simple primary alkylamine like propylamine.

Steric Effects: A Hindered Nucleophilic Center

Nucleophilicity is profoundly sensitive to steric hindrance.[3][5] The reaction rate is dependent on the ability of the nucleophile's lone pair to access the electrophile's reactive orbital (e.g., a σ* anti-bonding orbital in an Sₙ2 reaction).[3] Bulky substituents near the nucleophilic center can physically obstruct this approach, slowing the reaction.

The primary amine in 3-(Methoxymethyl)oxolan-3-amine is located on a tertiary carbon atom . This arrangement presents significant steric bulk from three distinct vectors:

  • The oxolane ring itself.

  • The methoxymethyl side chain.

  • The second carbon atom of the ring attached to the tertiary center.

This high degree of steric congestion is the most critical factor diminishing its reactivity. For comparison, the Mayr nucleophilicity parameter for t-butylamine (N = 10.5 in water) is roughly 1000 times lower than that of n-propylamine (N = 13.3 in water), illustrating the dramatic impact of steric bulk adjacent to the amine.[3] The steric environment of 3-(Methoxymethyl)oxolan-3-amine is comparable to, if not greater than, that of t-butylamine.

Caption: Experimental workflow for determining amine nucleophilicity parameters.
Step-by-Step Methodology
  • Materials & Reagents:

    • 3-(Methoxymethyl)oxolan-3-amine (high purity).

    • A series of reference electrophiles with known E parameters (e.g., substituted benzhydrylium tetrafluoroborates).

    • Anhydrous solvent (e.g., acetonitrile, spectroscopic grade).

    • UV-Vis Spectrophotometer with a thermostated, stopped-flow accessory.

  • Solution Preparation:

    • Prepare a stock solution of a reference electrophile in the chosen solvent. The concentration should yield a suitable initial absorbance (e.g., ~1.0-1.5).

    • Prepare a series of solutions of 3-(Methoxymethyl)oxolan-3-amine at varying concentrations (e.g., 5-50 mM). The amine must be in at least 10-fold excess of the electrophile to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Thermostat the spectrophotometer's cuvette holder to a constant temperature (e.g., 20.0 ± 0.1 °C).

    • Load the electrophile and one of the amine solutions into the separate syringes of the stopped-flow apparatus.

    • Initiate the run. The solutions are rapidly mixed, and the decay of the electrophile's absorbance is monitored at its λₘₐₓ over time.

  • Data Analysis:

    • Fit the resulting absorbance decay curve to a first-order exponential function to obtain the observed rate constant, kobs.

    • Repeat the measurement for each amine concentration.

    • Plot kobs versus the concentration of the amine. The slope of this line is the second-order rate constant, k₂. [6]

  • Parameter Derivation:

    • Determine the k₂ values for the amine's reaction with several different reference electrophiles.

    • Derive the nucleophilicity parameters (N and s) by applying the linear free-energy relationship: log k₂ = s(N + E) , where E is the known electrophilicity parameter of the reference compound. [1]

Synthetic Applications and Implications

The tempered nucleophilicity of 3-(Methoxymethyl)oxolan-3-amine is not a limitation but a strategic advantage in many synthetic contexts.

  • Controlled Mono-Alkylation: Primary amines are notoriously difficult to mono-alkylate because the resulting secondary amine is often more nucleophilic than the starting material, leading to over-alkylation. [7][8]The significant steric hindrance of 3-(Methoxymethyl)oxolan-3-amine can effectively prevent or slow down the second alkylation step, favoring the formation of the desired mono-alkylated product. This makes it a valuable synthon where precise control over substitution is required.

  • Amide Bond Formation: In amide coupling reactions, highly nucleophilic amines can cause side reactions or racemization of chiral carboxylic acids. The moderated reactivity of this amine can lead to cleaner reactions, especially when coupling with sensitive or sterically demanding acid chlorides or activated esters. [9]However, its steric bulk may necessitate the use of potent coupling agents or elevated temperatures to achieve efficient conversion.

  • Drug Development: The oxolane ring is a common motif in pharmaceuticals, often improving solubility and metabolic stability. The hindered amine provides a vector for attaching the molecule to a larger scaffold while minimizing unwanted side reactions at that position. Its unique steric and electronic profile can be exploited to fine-tune ligand-receptor interactions.

Conclusion

The nucleophilic reactivity of the primary amine in 3-(Methoxymethyl)oxolan-3-amine is substantially lower than that of simple, unhindered primary amines. This reduced reactivity is a direct consequence of two dominant structural features: severe steric hindrance arising from its position on a tertiary carbon, and the combined electron-withdrawing inductive effects of two ether oxygen atoms. This unique combination makes the amine a valuable tool for synthetic chemists, offering enhanced control in reactions prone to over-functionalization. By understanding these governing principles and employing rigorous kinetic analysis, researchers can effectively predict its behavior and strategically leverage its properties in the development of novel therapeutics and complex molecules.

References

  • Mayr, H., et al. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Fiveable. (2025). Nucleophilicity of Amines Definition. Fiveable Organic Chemistry. [Link]

  • Davis, J. H., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, MDPI. [Link]

  • Reusch, W. (n.d.). Amine Reactivity. Michigan State University Department of Chemistry. [Link]

  • Perez-Peralta, N., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, Royal Society of Chemistry. [Link]

  • Le, C. N., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Cho, H., et al. (2023). Effect of Ether Group in the Diamine Structure on Carbamate Stability and Regeneration: Experimental and DFT Study of 2,2´-(Ethylenedioxy)bis(ethylamine). ACS Engineering Au. [Link]

  • LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Chemistry LibreTexts. [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Reddit. (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. [Link]

  • Liu, K., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Chemistry Stack Exchange. (2016). Nucleophilicity with respect to the solvent. [Link]

  • Kanzian, T., et al. (2009). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. European Journal of Organic Chemistry. [Link]

  • Movassaghi, M., et al. (2006). The Synthesis of Sterically Hindered Amides. Angewandte Chemie. [Link]

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Exploratory

The Pharmacological Paradigm of 3,3-Disubstituted Oxolanes: sp³-Enriched Scaffolds in Modern Drug Discovery

Executive Summary The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich heterocycles is a defining evolution in contemporary medicinal chemistry. As drug targets become more complex, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich heterocycles is a defining evolution in contemporary medicinal chemistry. As drug targets become more complex, the physicochemical penalties of traditional lipophilic scaffolds (such as gem-dimethyl groups or carbocycles) often lead to late-stage clinical attrition. Within this landscape, 3,3-disubstituted oxolanes (tetrahydrofurans with geminal disubstitution at the C3 position) have emerged as privileged structural motifs. By synergizing the hydrogen-bond accepting capability of an ethereal oxygen with the strict conformational rigidity of a quaternary carbon center, these scaffolds offer profound advantages in modulating pharmacokinetics, metabolic stability, and target affinity.

Physicochemical and Pharmacological Rationale

Isosteric Replacement and Conformational Locking

In rational drug design, gem-dimethyl groups or cycloalkanes are frequently deployed to lock molecular conformations and reduce entropic penalties upon target binding. However, these highly lipophilic groups often incur severe penalties in aqueous solubility and metabolic clearance.

The 3,3-disubstituted oxolane serves as an advanced bioisostere. The incorporation of the oxygen atom reduces the partition coefficient (LogP) and introduces a polar vector, which improves aqueous solubility and acts as a hydrogen-bond acceptor for target engagement (1)[1]. Furthermore, the bulky 3,3-disubstitution restricts the oxolane ring's pseudorotation. This sterically locks the ring into a specific envelope conformation, pre-organizing the pharmacophore and minimizing the entropic cost of binding to the target receptor.

ADME/Tox Optimization and Metabolic Redirection

The strategic placement of an oxolane ring can fundamentally redirect a drug's metabolic clearance pathway. Standard alkyl chains and carbocycles are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. In contrast, the electron-withdrawing nature of the oxolane oxygen inductively deactivates adjacent carbon-hydrogen bonds toward oxidative metabolism. Tetrahydrofuran-containing drugs have demonstrated increased oral bioavailability by resisting protease degradation and altering their metabolic fate (2)[2].

G Start Drug Scaffold Optimization Sub1 3,3-Disubstituted Oxolane Motif Start->Sub1 Prop1 Polar Surface Area (H-Bond Acceptor) Sub1->Prop1 Prop2 Conformational Locking (sp3) Sub1->Prop2 Prop3 Metabolic Redirection Sub1->Prop3 Out1 Increased Aqueous Solubility Prop1->Out1 Out2 Enhanced Target Affinity (Lower Entropy) Prop2->Out2 Out3 CYP450 Evasion & Longer Half-Life Prop3->Out3

Pharmacological impact pathway of 3,3-disubstituted oxolanes on ADME and target affinity.

Comparative Physicochemical Profiling

To illustrate the causality behind selecting a 3,3-disubstituted oxolane over traditional motifs, the following table summarizes the theoretical physicochemical shifts when substituting a generic pharmacophore core.

Scaffold Motifsp³ Fraction (Fsp³)Relative LogP ShiftAqueous Solubility ImpactPrimary Metabolic Liability
Gem-Dimethyl Cyclopentane High (1.0)BaselineBaselineHigh (CYP450 Oxidation)
3,3-Disubstituted Oxetane High (1.0)-0.5 to -1.0Significant IncreaseEpoxide Hydrolase (mEH)
3,3-Disubstituted Oxolane High (1.0)-0.3 to -0.8Moderate IncreaseReduced CYP450 Susceptibility

Note: While oxetanes are excellent polar isosteres, their susceptibility to human microsomal epoxide hydrolase (mEH) ring-opening can be a liability. The 5-membered oxolane ring mitigates this specific ring-strain-driven metabolic vulnerability.

Synthetic Methodologies and Self-Validating Protocols

The synthesis of highly substituted sp³-rich oxygen heterocycles has historically been a bottleneck due to steric hindrance. However, modern advancements in photochemistry and transition-metal catalysis have provided robust pathways to these scaffolds.

Photochemical Ring Expansion of Oxetanes

A breakthrough methodology involves the metal-free, photochemical ring expansion of 3,3-disubstituted oxetanes to yield 3,3-disubstituted oxolanes. This reaction proceeds via the formation of an oxygen ylide intermediate followed by a diradical expansion pathway (3)[3].

Workflow N1 3,3-Disubstituted Oxetane N2 Aryldiazoacetate Addition N1->N2 N3 Photochemical Activation (400nm) N2->N3 Degassed CHCl3 N4 Oxygen Ylide Intermediate N3->N4 Metal-Free N5 Diradical Expansion Pathway N4->N5 Ring Opening N6 3,3-Disubstituted Oxolane (THF) N5->N6 Recombination

Photochemical ring expansion workflow from oxetanes to 3,3-disubstituted oxolanes.

Step-by-Step Protocol: Photochemical Synthesis of 3,3-Disubstituted Oxolanes

Expertise & Experience Note: The choice of chloroform as a solvent is critical. Its polarity stabilizes the ylide intermediate, while its lack of competing nucleophilicity prevents premature quenching, ensuring high fidelity in the diradical expansion phase.

Materials:

  • 3,3-disubstituted oxetane precursor (1.0 equiv)

  • Aryldiazoacetate (1.5 equiv)

  • Chloroform (anhydrous, degassed)

  • Photochemical reactor equipped with 400 nm LEDs

Self-Validating Procedure:

  • Preparation: In an oven-dried, argon-purged quartz reaction vessel, dissolve the 3,3-disubstituted oxetane (1.0 mmol) in anhydrous chloroform (0.1 M).

  • Reagent Addition: Add the aryldiazoacetate (1.5 mmol) to the solution. Causality: A slight stoichiometric excess of the diazo compound compensates for any ambient photolytic degradation that occurs prior to ylide formation.

  • Degassing: Sparge the mixture with argon for 15 minutes. Causality: Removing dissolved oxygen is mandatory; triplet oxygen will intercept the diradical intermediate, leading to unwanted peroxide byproducts and drastically reducing yield.

  • Irradiation & In-Process Control (IPC): Irradiate the mixture using 400 nm LEDs at ambient temperature (25 °C) for 12-16 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the diazo peak (m/z [M+H]+) and the emergence of the ylide-derived diradical recombination product confirm pathway fidelity. If unreacted oxetane remains while the diazo is depleted, it indicates premature photolytic degradation of the diazo species, necessitating a lower photon flux or a syringe-pump addition rate for the diazo reagent.

  • Workup & Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 3,3-disubstituted oxolane.

Alternative: Pd-Catalyzed Arylallylation

For complex, late-stage functionalization, Palladium-catalyzed arylallylation of unactivated alkenes can generate 3,3-disubstituted heterocycles with concomitant sp³-sp³ C-C bond formation. This isohypsic (redox-neutral) mechanism allows for the rapid assembly of quaternary carbon centers within the oxolane core without requiring pre-functionalized highly sterically hindered starting materials (4)[4].

Conclusion

The 3,3-disubstituted oxolane is not merely a structural novelty; it is a rationally designed pharmacophore that addresses the fundamental attrition risks in modern drug development—namely poor solubility, metabolic instability, and off-target toxicity. By leveraging modern synthetic protocols like photochemical ring expansion and transition-metal catalysis, medicinal chemists can now routinely incorporate these sp³-rich motifs into screening libraries, paving the way for the next generation of highly selective, bioavailable therapeutics.

References

  • [2] From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Source: nsf.gov (J. Med. Chem.). 2

  • [1] Synthetic oxetanes in drug discovery: where are we in 2025?. Source: tandfonline.com. 1

  • [3] Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Source: rsc.org (Chemical Science). 3

  • [4] Synthesis of 3,3-Disubstituted Heterocycles by Pd-Catalyzed Arylallylation of Unactivated Alkenes. Source: acs.org (ACS Omega). 4

Sources

Protocols & Analytical Methods

Method

Acylation reactions of "3-(Methoxymethyl)oxolan-3-amine"

Application Note: Overcoming Steric Hindrance in the Acylation of 3-(Methoxymethyl)oxolan-3-amine Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in the Acylation of 3-(Methoxymethyl)oxolan-3-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

The drive toward sp³-rich chemical space in modern drug discovery has popularized the use of complex, non-planar building blocks. 3-(Methoxymethyl)oxolan-3-amine [1] is a prime example of such a motif. Featuring an oxolane (tetrahydrofuran) core, a primary amine, and a methoxymethyl ether all converging at the 3-position, this molecule presents a highly congested α -tertiary amine (a quaternary stereocenter).

While this structural complexity improves physicochemical properties such as aqueous solubility and metabolic stability, it renders standard synthetic modifications—particularly N-acylation—exceptionally challenging. Traditional coupling agents (e.g., EDC/HOBt or HBTU) often fail to push the reaction past trace conversions (<5%) due to severe steric clashes at the tetrahedral intermediate stage[2]. This application note details the mechanistic rationale and validated protocols required to successfully acylate this sterically demanding substrate.

Mechanistic Insights & Causality (E-E-A-T)

Acylating an α -tertiary amine requires overcoming the restricted Bürgi-Dunitz approach angle caused by the adjacent ring system and the sweeping rotational volume of the methoxymethyl group. To achieve this, we must manipulate the electrophile to be either exceptionally small, highly reactive, or capable of intramolecular guidance.

  • The Uronium/HOAt Advantage (HATU): For moderately hindered carboxylic acids, HATU is the reagent of choice. Unlike HOBt, the HOAt leaving group in HATU contains a nitrogen atom at the 7-position. This nitrogen provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine, effectively "anchoring" the sterically hindered 3-(Methoxymethyl)oxolan-3-amine and guiding it toward the carbonyl carbon[3].

  • The Acid Fluoride Strategy (TFFH): When coupling highly hindered tertiary carboxylic acids (e.g., pivalic acid derivatives), even HATU fails[4]. Here, acid fluorides are required. The van der Waals radius of fluorine (~1.47 Å) is significantly smaller than that of chlorine (~1.75 Å) or typical O-acylisourea intermediates. This low steric profile allows the amine to attack the carbonyl. Furthermore, acid fluorides are remarkably stable to hydrolysis but highly reactive toward amines[5]. We utilize TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate these acid fluorides in situ[6].

  • Nucleophilic Catalysis (DMAP): When using isolated acid chlorides or anhydrides, the addition of 4-(dimethylamino)pyridine (DMAP) is critical. DMAP forms a highly electrophilic acylpyridinium intermediate that forces the acylation forward kinetically[7].

Workflow & Decision Matrix

DecisionTree Start Substrate: 3-(Methoxymethyl)oxolan-3-amine + Carboxylic Acid CheckSteric Assess Carboxylic Acid Steric Hindrance Start->CheckSteric Primary Primary / Unhindered Acid (e.g., Acetic, Propionic) CheckSteric->Primary Low Secondary Secondary / Moderately Hindered (e.g., Isobutyric, Cyclopentyl) CheckSteric->Secondary Moderate Tertiary Tertiary / Highly Hindered (e.g., Pivalic, Adamantyl) CheckSteric->Tertiary High MethodA Protocol A: HATU / DIPEA (High Efficiency, Mild) Primary->MethodA Secondary->MethodA MethodB Protocol B: TFFH / DIPEA (In situ Acid Fluoride) Secondary->MethodB If LC-MS shows <50% conversion Tertiary->MethodB MethodC Protocol C: Acid Chloride + DMAP (Maximum Electrophilicity) Tertiary->MethodC If TFFH fails

Fig 1. Decision matrix for selecting the optimal acylation protocol based on steric hindrance.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the scientist can verify intermediate formation before proceeding.

Protocol A: Uronium-Mediated Acylation (HATU)

Best for: Primary and secondary carboxylic acids.

  • Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add 3-(Methoxymethyl)oxolan-3-amine (1.0 eq) as a solution in DMF.

  • Reaction: Stir at 40 °C for 12 hours. The α -tertiary nature of the amine necessitates mild heating; room temperature reactions often stall at ~40% conversion.

  • Monitoring: Monitor by LC-MS. The product mass should be visible, with minimal remaining amine.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: In Situ Acid Fluoride Generation (TFFH)

Best for: Highly hindered tertiary carboxylic acids.

  • Acid Fluoride Generation: Dissolve the hindered carboxylic acid (1.5 eq) in anhydrous CH₂Cl₂ (0.1 M). Add DIPEA (3.0 eq) followed by TFFH (1.5 eq)[6].

  • Validation of Intermediate: Stir at room temperature for 30–60 minutes.

    • Self-Validation: To confirm acid fluoride formation, remove a 5 µL aliquot, quench into 100 µL of methanol, and inject into LC-MS. You should observe the methyl ester (formed instantly from the highly reactive acid fluoride)[6]. Alternatively, IR spectroscopy will show a distinct carbonyl fluoride peak at ~1842 cm⁻¹[6].

  • Coupling: Once activation is confirmed, add 3-(Methoxymethyl)oxolan-3-amine (1.0 eq).

  • Reaction: Stir at room temperature for 16–24 hours. Acid fluorides do not require heating to react with hindered amines[5].

  • Workup: Dilute with CH₂Cl₂, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and evaporate.

Mechanism Acid Carboxylic Acid R-COOH AcidFluoride Acid Fluoride R-COF Low Steric Profile Acid->AcidFluoride TFFH, DIPEA (- Tetramethylurea) TFFH TFFH Reagent Fluoroformamidinium TFFH->AcidFluoride Amide Target Amide Sterically Hindered AcidFluoride->Amide Amine addition (- HF trapped by DIPEA) Amine Amine 3-(Methoxymethyl) oxolan-3-amine Amine->Amide

Fig 2. Mechanistic pathway of TFFH-mediated acid fluoride generation and acylation.
Protocol C: Acid Chloride with DMAP Catalysis

Best for: Unreactive systems where acid fluorides are not viable.

  • Preparation: Dissolve 3-(Methoxymethyl)oxolan-3-amine (1.0 eq) and DMAP (0.2 eq) in anhydrous CH₂Cl₂ (0.2 M)[7]. Add Triethylamine (TEA) (2.5 eq).

  • Addition: Cool the mixture to 0 °C. Add the acid chloride (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. If conversion is low, switch the solvent to DCE (1,2-dichloroethane) and heat to 60 °C.

  • Workup: Standard aqueous workup (1M HCl wash is critical to remove DMAP).

Quantitative Data Summary

The table below summarizes the expected performance of each protocol when applied to the α -tertiary core of 3-(Methoxymethyl)oxolan-3-amine.

ProtocolReagent SystemOptimal Substrate (Acid)Expected YieldReaction TimeKey Advantage
A HATU / DIPEAPrimary / Secondary75–90%12 h (40 °C)Mild conditions; HOAt H-bonding guidance.
B TFFH / DIPEATertiary / Hindered65–85%16–24 h (RT)Extremely low steric profile of the acyl fluoride intermediate.
C R-COCl / DMAPHighly Unreactive50–80%4–24 h (Heat)Maximum electrophilicity via acylpyridinium formation.

References

  • Journal of Organic Chemistry (ACS Publications). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. Retrieved from[Link][2]

  • Semantic Scholar. Amide bond formation by using amino acid fluorides. Retrieved from [Link][5]

  • Carpino, L. A., et al. Methods for the synthesis of diketopiperazines (HATU / HOAt). US Patent WO1996000391A1. Retrieved from [3]

  • Journal of Combinatorial Chemistry (ACS Publications). Evaluation of Solution and Solid-Phase Approaches to the Synthesis of Libraries of α,α-Disubstituted-α-acylaminoketones. Retrieved from[Link][4]

  • Pittelkow, M., et al. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates. Retrieved from [Link]

Sources

Application

A Practical Guide to the Purification of 3-(Methoxymethyl)oxolan-3-amine by Column Chromatography

An Application Guide Abstract This application note provides a detailed, experience-driven guide for the purification of 3-(Methoxymethyl)oxolan-3-amine, a polar primary amine, using column chromatography. The inherent c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This application note provides a detailed, experience-driven guide for the purification of 3-(Methoxymethyl)oxolan-3-amine, a polar primary amine, using column chromatography. The inherent challenges of purifying basic amines on standard silica gel, primarily the strong interaction with acidic silanol groups leading to poor separation and recovery, are addressed. We present two robust protocols: the first utilizes standard silica gel with a basic mobile phase modifier to mitigate peak tailing, and the second employs an amine-functionalized stationary phase for a simplified, modifier-free purification. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for isolating this and structurally similar polar amines.

The Core Challenge: Purifying Basic Amines on Silica Gel

The purification of amine-containing compounds by standard silica gel chromatography is a frequently encountered challenge in organic synthesis.[1] The primary issue stems from the fundamental acid-base interaction between the basic amine analyte and the acidic surface of the silica gel stationary phase.[2][3]

  • Silica Gel's Acidity: The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). These sites can protonate basic amines, leading to strong, often irreversible adsorption.[2][3]

  • Consequences of Interaction: This strong interaction manifests as significant peak tailing (streaking) on TLC plates and during column elution. In severe cases, it can lead to low or no recovery of the compound, as it remains bound to the column, or even cause on-column degradation of sensitive molecules.[2][4]

To achieve a successful separation, this interaction must be effectively managed. The following protocols are designed to either neutralize the acidic sites on the silica or to use a stationary phase that is inherently more compatible with basic analytes.

Pre-Chromatography: Method Development

A successful column purification begins with careful method development using Thin-Layer Chromatography (TLC).

2.1. Analyte and Impurity Profile "3-(Methoxymethyl)oxolan-3-amine" is a polar molecule containing a primary amine, an ether, and a tetrahydrofuran ring. Its basicity is conferred by the primary amine group. Likely impurities from a synthetic route could include starting materials, reagents, and reaction byproducts.

2.2. Mobile Phase Selection for TLC Analysis The goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.2-0.3, ensuring good separation from impurities.[5]

  • Initial Solvent System: Start with a moderately polar system, such as Dichloromethane (DCM) and Methanol (MeOH). A typical starting gradient might be 5-10% MeOH in DCM.

  • Adding a Basic Modifier: To counteract the acidic nature of the silica TLC plate, add a small amount (0.5-2%) of a basic modifier to the mobile phase. Triethylamine (TEA) or ammonium hydroxide (NH₄OH) are common choices.[2][6] This modifier competes with the analyte for the acidic silanol sites, resulting in symmetrical spots and more reliable Rf values.

  • Optimization: Adjust the ratio of polar to non-polar solvent to achieve the target Rf. If the compound remains at the baseline, increase the polarity (more MeOH). If it runs with the solvent front, decrease the polarity.

ParameterRecommended ValueRationale
Target Rf 0.2 - 0.3Provides optimal resolution and a practical elution time on the column.[5]
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexanesCommon solvent systems with a broad polarity range.
Basic Modifier 0.5-2% Triethylamine (TEA) or NH₄OHNeutralizes acidic silanol groups on silica, preventing peak tailing.[1][2]

Protocol 1: Purification Using Standard Silica Gel with a Basic Modifier

This is the most common and cost-effective method for purifying basic amines.

3.1. Materials and Reagents

ItemSpecification
Stationary PhaseSilica Gel, 60 Å, 230-400 mesh
Crude Sample3-(Methoxymethyl)oxolan-3-amine
SolventsDichloromethane (DCM), HPLC Grade
Methanol (MeOH), HPLC Grade
ModifierTriethylamine (TEA)
ColumnGlass column appropriate for the scale
AncillariesSand, Cotton/Glass Wool, TLC plates, Collection tubes

3.2. Step-by-Step Protocol

  • Column Preparation:

    • Securely clamp a glass column in a vertical position. Insert a small plug of cotton or glass wool at the bottom.[7] Add a thin layer of sand (approx. 1 cm) to create an even base.[7]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM + 1% TEA). The typical mass ratio of silica to crude sample is between 30:1 and 100:1, depending on the separation difficulty.[5][8]

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[9]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[7]

    • Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it. Crucially, the mobile phase used for packing and elution must contain the basic modifier.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column.

    • Dry Loading (Recommended): Dissolve the crude sample in a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the mass of the crude sample) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better resolution.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase developed during TLC analysis (e.g., 95:5:1 DCM/MeOH/TEA).

    • Collect fractions in an orderly manner. Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

  • Post-Purification:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. Note that TEA can be challenging to remove completely and may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Protocol 2: Purification Using Amine-Functionalized Silica

For sensitive compounds or to avoid the use of basic modifiers, an amine-functionalized stationary phase is an excellent alternative.[10] This support has a basic surface, which eliminates the problematic acid-base interactions with amine analytes.[1][2]

4.1. Advantages

  • No need for basic modifiers like TEA, which simplifies solvent removal.[10]

  • Improved peak shape and resolution for basic compounds.

  • The stationary phase is less polar than bare silica, offering different selectivity.[10]

4.2. Step-by-Step Protocol

  • Method Development: Perform TLC analysis using amine-functionalized TLC plates to develop an appropriate solvent system. A less polar system (e.g., Ethyl Acetate/Hexanes) may be effective.

  • Column Preparation: Pack the column with amine-functionalized silica using the slurry method described in Protocol 1. The mobile phase will not contain a basic modifier.

  • Sample Loading: Use either the wet or dry loading method.

  • Elution and Analysis: Elute the column with the optimized mobile phase and monitor fractions by TLC as previously described.

  • Post-Purification: Combine pure fractions and remove the solvent under reduced pressure. The workup is significantly simpler due to the absence of TEA.

Visual Protocols and Workflows

General Purification Workflow

The following diagram outlines the logical steps for the purification of 3-(Methoxymethyl)oxolan-3-amine.

G cluster_prep Preparation cluster_main Chromatography cluster_post Analysis & Isolation TLC 1. TLC Method Development (DCM/MeOH + 1% TEA) Packing 2. Column Packing (Silica + Eluent) TLC->Packing Loading 3. Sample Loading (Dry Loading Preferred) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Pooling 6. Pool Pure Fractions Analysis->Pooling Evaporation 7. Solvent Evaporation Pooling->Evaporation Final Pure 3-(Methoxymethyl)oxolan-3-amine Evaporation->Final

Caption: A standard workflow for column chromatography purification.

Mechanism of Action: Overcoming Silica Interaction

This diagram illustrates how a basic modifier prevents the amine analyte from binding to the acidic silica surface.

G Figure 2: Role of a Basic Modifier cluster_0 A) Without Modifier cluster_1 B) With Basic Modifier (TEA) Silica1 Silica Surface (Acidic Si-OH sites) Interaction Strong Acid-Base Interaction (Leads to Tailing) Silica1->Interaction Binds Amine1 Amine Analyte (Basic) Amine1->Interaction Silica2 Silica Surface (Si-OH sites blocked) TEA Triethylamine (TEA) (Competing Base) TEA->Silica2 Neutralizes Amine2 Amine Analyte (Elutes cleanly) Elution Successful Elution Amine2->Elution Passes freely

Caption: How a basic modifier prevents analyte tailing.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Analyte Streaking/Tailing 1. Insufficient basic modifier. 2. Acid-base interaction with silica.[3] 3. Column is overloaded.[3]1. Increase the concentration of TEA or NH₄OH to 1.5-2%. 2. Switch to an amine-functionalized silica column (Protocol 2). 3. Reduce the amount of crude sample loaded onto the column.
Compound Will Not Elute 1. Mobile phase is not polar enough. 2. Irreversible adsorption to silica.[4]1. Gradually increase the percentage of the polar solvent (e.g., MeOH). 2. Ensure a sufficient amount of basic modifier is present in the eluent.
Poor Separation / Co-elution 1. Rf values of compounds are too close. 2. Improper column packing (channeling). 3. Column was run too quickly.1. Change the solvent system (e.g., try Ethyl Acetate/Hexanes + TEA) to alter selectivity. 2. Re-pack the column carefully, ensuring no air bubbles. 3. For gravity columns, reduce the flow rate.
Low Mass Recovery 1. Irreversible adsorption. 2. Compound decomposition on silica.[4]1. Use a basic modifier or switch to an amine-functionalized or alumina column. 2. Deactivate the silica by flushing with a high concentration of modifier before loading the sample.

References

  • PubChem. 3-Methoxyphenethylamine. National Center for Biotechnology Information. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Link]

  • Moore, S., & Stein, W. H. (1951). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Biotage. Is there an easy way to purify organic amines? (2023). [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). [Link]

  • PubChem. 3-(methoxymethyl)oxolan-3-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Research and Reviews. Column Chromatography in Pharmaceutical Analysis. (2022). [Link]

  • D'Acunzo, F. (2025). Recent problems with silica gel chromatography. ResearchGate. [Link]

  • Li, Y., et al. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition. [Link]

  • University of Calgary. How to run column chromatography. [Link]

  • Longdom Publishing. Column Chromatography in Pharmaceutical Analysis: Methods and Applications. (2023). [Link]

  • University of Victoria. Column chromatography. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). [Link]

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Method

Application Notes &amp; Protocols: 3-(Methoxymethyl)oxolan-3-amine as a Versatile Precursor for Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Chemical Space with a Novel Tetrahydrofuran Building Block In the landscape of medicinal chemistry and drug discovery, the explo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with a Novel Tetrahydrofuran Building Block

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Saturated heterocyclic scaffolds are of particular interest as they offer three-dimensional diversity, improved physicochemical properties, and can serve as bioisosteres for less favorable functional groups.[1] Within this context, we introduce 3-(Methoxymethyl)oxolan-3-amine , a promising yet underexplored building block for the synthesis of diverse and novel heterocyclic systems.

The strategic placement of a primary amine on a quaternary carbon within a tetrahydrofuran (oxolane) ring, coupled with an adjacent methoxymethyl substituent, presents a unique combination of structural rigidity and synthetic versatility. The amine serves as a key nucleophilic handle for a multitude of cyclization strategies, while the oxolane core can influence solubility, metabolic stability, and receptor-binding interactions. The methoxymethyl group, while seemingly simple, can play a role in modulating lipophilicity and may offer a vector for further functionalization.

These application notes provide a comprehensive guide for the synthesis and utilization of 3-(Methoxymethyl)oxolan-3-amine as a precursor to a variety of heterocyclic frameworks relevant to pharmaceutical research. We will detail its proposed synthesis, key properties, and provide step-by-step protocols for its application in constructing pyrazoles, 1,3-oxazines, and fused furo-pyridines, grounded in established and analogous chemical transformations.

Physicochemical Properties of 3-(Methoxymethyl)oxolan-3-amine

While extensive experimental data for this specific compound is not widely available, its key properties can be estimated based on its structure and comparison to analogous compounds.

PropertyValue (Estimated)
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Boiling Point ~180-190 °C at 760 mmHg
Density ~1.05 g/cm³
pKa (of conjugate acid) ~9.5 - 10.0
LogP ~0.2 - 0.5
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and common organic solvents

Proposed Synthesis of the Precursor: 3-(Methoxymethyl)oxolan-3-amine

The synthesis of 3-(Methoxymethyl)oxolan-3-amine can be envisioned through a multi-step sequence starting from readily available materials, analogous to methods for preparing substituted 3-amino-tetrahydrofurans.[2]

A Diethyl Maleate B Michael Addition (Nitromethane, Base) A->B C Intermediate 1 B->C D Reduction (e.g., NaBH4) C->D E Intermediate 2 (2-(Nitromethyl)-1,4-butanediol) D->E F Dehydrative Cyclization (Acid Catalyst) E->F G Intermediate 3 (3-(Nitromethyl)tetrahydrofuran) F->G H Reduction (e.g., H2, Raney Ni) G->H I 3-(Aminomethyl)tetrahydrofuran H->I J Protection (e.g., Boc2O) I->J K N-Boc-3-(aminomethyl)tetrahydrofuran J->K L Hydroxymethylation (Formaldehyde, Base) K->L M Intermediate 4 L->M N Methylation (e.g., MeI, NaH) M->N O Intermediate 5 N->O P Deprotection (e.g., TFA) O->P Q 3-(Methoxymethyl)oxolan-3-amine P->Q

Caption: Proposed synthetic workflow for 3-(Methoxymethyl)oxolan-3-amine.

Protocol 1: Synthesis of 3-(Aminomethyl)tetrahydrofuran

This initial phase follows a known procedure for creating the core aminomethyl-tetrahydrofuran structure.[2]

  • Michael Addition: React diethyl maleate with nitromethane in the presence of a suitable base (e.g., sodium ethoxide) to form the Michael adduct.

  • Reduction of Esters: Reduce the diester intermediate with a strong reducing agent like sodium borohydride to yield 2-(nitromethyl)-1,4-butanediol.

  • Dehydrative Cyclization: Treat the resulting diol with an acid catalyst (e.g., p-toluenesulfonic acid) to effect an intramolecular dehydration, forming 3-(nitromethyl)tetrahydrofuran.

  • Reduction of Nitro Group: Reduce the nitro group to a primary amine using catalytic hydrogenation (e.g., H2 over Raney Nickel) to afford 3-(aminomethyl)tetrahydrofuran.

Protocol 2: Elaboration to 3-(Methoxymethyl)oxolan-3-amine
  • Protection: Protect the primary amine of 3-(aminomethyl)tetrahydrofuran with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting with di-tert-butyl dicarbonate (Boc₂O).

  • Hydroxymethylation: Treat the N-Boc protected intermediate with a base (e.g., n-BuLi) followed by formaldehyde to introduce a hydroxymethyl group on the carbon adjacent to the nitrogen.

  • Methylation: Convert the newly introduced hydroxyl group to a methoxy group using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 3-(Methoxymethyl)oxolan-3-amine.

Application in Heterocycle Synthesis

The primary amine of 3-(Methoxymethyl)oxolan-3-amine is the key functional group for its use as a precursor to a wide array of heterocyclic systems. Below are detailed protocols for the synthesis of several important classes of heterocycles.

Application 1: Synthesis of Novel Pyrazole Derivatives

The Knorr pyrazole synthesis and related methodologies are robust for the formation of pyrazole rings.[3][4][5] By reacting our precursor with a 1,3-dicarbonyl compound, we can access novel spiro-pyrazole-tetrahydrofurans.

A 3-(Methoxymethyl)oxolan-3-amine C Condensation A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Intermediate Enamine C->D E Intramolecular Cyclization D->E F Dehydration E->F G Spiro-pyrazole-tetrahydrofuran F->G

Caption: Workflow for the synthesis of spiro-pyrazole-tetrahydrofurans.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(Methoxymethyl)oxolan-3-amine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq.) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the initial condensation.[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired spiro-pyrazole-tetrahydrofuran.

Causality and Mechanistic Insight: The reaction proceeds via an initial condensation of the primary amine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the second carbonyl group, leading to a cyclic intermediate which then dehydrates to form the stable aromatic pyrazole ring.

Application 2: Synthesis of Fused Furo[3,2-c]piperidine Scaffolds via a Pictet-Spengler Type Reaction

The Pictet-Spengler reaction is a powerful tool for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[6] While classically employed with β-arylethylamines, analogous intramolecular cyclizations can be achieved with other nucleophilic rings, such as furans.[7] By first converting our primary amine to a furan-containing secondary amine, a subsequent acid-catalyzed cyclization can yield novel fused heterocyclic systems.

A 3-(Methoxymethyl)oxolan-3-amine C Reductive Amination A->C B Furfural B->C D Intermediate Furan-Amine C->D F Pictet-Spengler Type Reaction (Acid Catalyst) D->F E Aldehyde (e.g., Benzaldehyde) E->F G Fused Furo[3,2-c]piperidine F->G

Caption: Workflow for the synthesis of fused furo[3,2-c]piperidines.

  • Formation of the Furan-Amine Intermediate:

    • Perform a reductive amination between 3-(Methoxymethyl)oxolan-3-amine (1.0 eq.) and furfural (1.0 eq.) using a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the intermediate furan-amine by column chromatography.

  • Pictet-Spengler Type Cyclization:

    • Dissolve the purified furan-amine intermediate (1.0 eq.) and an aldehyde (e.g., benzaldehyde, 1.1 eq.) in a suitable solvent like acetonitrile or acetic acid.[7]

    • Add a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid (2.0 eq.).

    • Heat the reaction mixture to 50-80 °C and monitor by TLC.

    • Once the reaction is complete, cool to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the fused furo[3,2-c]piperidine.

Causality and Mechanistic Insight: The reaction begins with the condensation of the secondary amine with the added aldehyde to form an iminium ion. The electron-rich furan ring then acts as the nucleophile in an intramolecular electrophilic aromatic substitution, attacking the iminium carbon to form a new six-membered ring. Subsequent deprotonation re-aromatizes the furan ring (in this analogous case, re-establishes the furan system's conjugation), yielding the final fused product.

Application 3: Synthesis of Novel 1,3-Oxazine Derivatives

1,3-Oxazines are important six-membered heterocycles with a range of biological activities.[8] They can be synthesized through the cyclocondensation of an amine, an aldehyde, and an alkene (or alkyne). In this case, we can utilize a three-component reaction where our precursor amine is one of the key inputs.

A 3-(Methoxymethyl)oxolan-3-amine D Multicomponent Cyclocondensation (e.g., Yb(OTf)3 catalyst) A->D B Aldehyde (e.g., Formaldehyde) B->D C Alkene/Alkyne (e.g., Phenylacetylene) C->D E Spiro-1,3-oxazine-tetrahydrofuran D->E

Caption: Workflow for the synthesis of spiro-1,3-oxazine-tetrahydrofurans.

  • Reaction Setup: In a pressure-tolerant vial, combine 3-(Methoxymethyl)oxolan-3-amine (1.0 eq.), an aldehyde (e.g., aqueous formaldehyde, 2.0 eq.), and an alkene or alkyne (e.g., phenylacetylene, 1.2 eq.).

  • Catalyst Addition: Add a Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%), which has been shown to be effective in similar cyclocondensations.[9]

  • Reaction: Seal the vial and heat the mixture to 80-100 °C in a suitable solvent like acetonitrile or in a neat mixture if the reactants are liquids. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired spiro-1,3-oxazine-tetrahydrofuran.

Causality and Mechanistic Insight: The reaction likely proceeds through the formation of an N-acyliminium ion or a related electrophilic intermediate from the condensation of the amine and the aldehyde. The alkene/alkyne then participates in a [4+2] cycloaddition or a related stepwise process, where the in situ generated iminium species acts as the dienophile or electrophile, leading to the formation of the six-membered oxazine ring. The Lewis acid catalyst activates the carbonyl group of the aldehyde and facilitates the formation of the reactive electrophilic intermediate.

Conclusion

3-(Methoxymethyl)oxolan-3-amine represents a promising and versatile building block for the synthesis of novel heterocyclic compounds of interest to the pharmaceutical and agrochemical industries. Its unique structural features allow for the construction of diverse spirocyclic and fused ring systems through well-established synthetic methodologies. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this precursor in their own discovery programs, paving the way for the development of new chemical entities with potentially valuable biological activities.

References

  • Wessjohann, L. A., et al. (2003). Recent advances in oxetane chemistry.
  • CN105218490B - Preparation method of (R)
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC.
  • Pictet–Spengler reaction - Wikipedia.
  • Synthesis Methods of 3-Amino Thietane and its Derivatives - ResearchG
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives
  • CN103304356A - Hydroxylamine synthesis method - Google P
  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF - ResearchG
  • Synthesis of 2-amino-4H-1,3-oxazines and 2-amino-4H-1,3-thiazines through a Yb(OTf)
  • CN101328129B - Preparation of 3-methoxy propanamine - Google P
  • (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Direct conversion of amino acids to oxetanol bioisosteres via photoredox c
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH.
  • The Pictet-Spengler Reaction Upd
  • CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google P
  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC.
  • Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines - MDPI.
  • Synthesis of 1,3-oxazines based on piperazine - ScienceDirect.
  • Tetrahydrofuran synthesis - Organic Chemistry Portal.
  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - ark
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases - Acta Scientific.

Sources

Application

Application Note: Scale-Up Synthesis and Process Intensification of Substituted Tetrahydrofuran Building Blocks

Executive Summary Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs found in a myriad of bioactive natural products and active pharmaceutical ingredients (APIs), including the macrolide eribulin mesyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs found in a myriad of bioactive natural products and active pharmaceutical ingredients (APIs), including the macrolide eribulin mesylate and various cytotoxic acetogenins [1, 3]. Transitioning the synthesis of these complex oxygen-heterocycles from bench-scale discovery to kilogram-scale production presents significant engineering and chemical challenges. Primary bottlenecks include strict stereocontrol requirements, thermal management of highly exothermic cyclizations, and the safe handling of reactive intermediates.

This application note details two highly scalable, field-proven methodologies designed to overcome these barriers: a continuous flow approach for the robust synthesis of chiral THF intermediates, and a green, HFIP-promoted catalyst-free cyclization strategy.

Strategic Insights: Overcoming Scale-Up Bottlenecks

The synthesis of highly substituted THFs often relies on transition-metal catalysis or aggressive Lewis acids, which complicate downstream purification (due to metal scavenging requirements) and pose environmental hazards.

Continuous Flow Chemistry: Batch synthesis of complex chiral THFs, such as the enantiomerically pure (S)-50 intermediate for eribulin, often suffers from poor heat dissipation. This leads to localized hot spots, prompting racemization or thermal degradation [1]. Continuous flow reactors mitigate this by providing high surface-area-to-volume ratios, ensuring precise isothermal conditions and rapid mixing. This enables the safe telescoping of highly exothermic steps and facilitates gram-to-kilogram scale-up without the need to re-optimize reaction kinetics.

Fluorinated Solvents as Promoters: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has emerged as a transformative medium for catalyst-free cyclizations [2]. Its unique physicochemical properties—specifically its high hydrogen-bond donating capacity (α = 1.96), high ionizing power, and low nucleophilicity—enable the activation of epoxides toward nucleophilic attack by electron-rich alkenes. Because HFIP stabilizes cationic transition states without trapping them, it drives the reaction forward with perfect atom economy and high chemoselectivity, completely obviating the need for transition metals.

Experimental Methodologies

Protocol A: Continuous Flow Synthesis of Chiral THF Intermediates

Target: Scale-up of (S)-THF derivatives (e.g., Eribulin precursors).

Causality & Design Choice: To avoid the use of toxic metal catalysts and prevent thermal degradation of enantiomerically pure alcohols, a continuous flow setup is employed. The precise residence time prevents over-reaction, while the back-pressure regulator (BPR) maintains the solvent in a liquid state above its standard boiling point, safely accelerating the reaction [1].

Materials:

  • Enantiomerically pure precursor solution (0.5 M in anhydrous THF)

  • Promoter/Acid catalyst stream (0.5 M in anhydrous THF)

  • Modular MicroReaction System (MMRS) equipped with a 10 mL fluoropolymer reactor coil.

Step-by-Step Procedure:

  • System Priming: Flush the continuous flow system (pumps, T-mixer, and reactor coil) with anhydrous THF at a combined flow rate of 2.0 mL/min for 15 minutes to ensure an inert, moisture-free environment.

  • Thermal Equilibration: Submerge the 10 mL reactor coil in a thermoregulated bath set to 50 °C. Attach a 100 psi Back Pressure Regulator (BPR) at the system outlet to prevent solvent boiling and outgassing.

  • Reagent Introduction: Pump the precursor solution (Pump A) and the promoter solution (Pump B) simultaneously at 0.5 mL/min each. This provides a 1:1 stoichiometric ratio and a total flow rate of 1.0 mL/min, corresponding to a precise residence time ( tres​ ) of 10 minutes in the reactor coil.

  • In-line Monitoring: Route the output through an in-line ReactIR flow cell prior to the BPR. Monitor the disappearance of the starting material's characteristic hydroxyl stretch and the appearance of the THF ether band to validate steady-state conversion.

  • Steady-State Collection: Discard the first 20 mL of the output (two system volumes) to ensure steady-state operation. Collect the subsequent product stream in a vessel cooled to 0 °C to quench any residual reactivity.

  • Workup: Wash the collected stream with saturated aqueous NaHCO3​ , concentrate under reduced pressure, and analyze via chiral HPLC to confirm >99% enantiomeric excess (ee).

FlowSetup PumpA Pump A Precursor in THF Mixer T-Mixer PumpA->Mixer PumpB Pump B Promoter in THF PumpB->Mixer Coil Heated Reactor Coil (50°C, t_res = 10 min) Mixer->Coil IR In-line ReactIR Monitoring Coil->IR BPR Back Pressure Regulator (100 psi) IR->BPR Collection Product Collection (Chiral THF) BPR->Collection

Caption: Continuous flow workflow for the scalable synthesis of chiral tetrahydrofuran building blocks.

Protocol B: HFIP-Promoted Catalyst-Free Synthesis of Substituted THFs

Target: Green synthesis of highly substituted THFs via epoxide ring-opening.

Causality & Design Choice: HFIP acts as both solvent and hydrogen-bond donor, activating the epoxide oxygen. This promotes ring-opening to a stabilized SN2-like transition state, which is intercepted by the electron-rich alkene. The low nucleophilicity of HFIP prevents solvent trapping, ensuring high chemoselectivity for the THF product [2].

Materials:

  • Substituted epoxide (e.g., styrene oxide, 15.0 mmol)

  • Electron-rich alkene (e.g., 2,3-dimethyl-2-butene, 25.0 mmol)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, >99% purity)

Step-by-Step Procedure:

  • Reaction Assembly: In a heavy-walled borosilicate glass pressure tube equipped with a magnetic stir bar, add the epoxide (15.0 mmol) and the electron-rich alkene (25.0 mmol, 1.66 equiv).

  • HFIP Addition: Add HFIP (15.0 mL) in one portion. Critical Parameter: The high concentration (1.0 M) is necessary to maximize the intermolecular hydrogen-bonding network required for epoxide activation.

  • Incubation: Seal the tube with a Teflon-lined cap and heat the mixture at 45 °C for 12 hours under vigorous stirring (800 rpm).

  • Reaction Monitoring: Monitor the reaction via GC-MS. The reaction is self-validating when the starting epoxide peak is completely consumed.

  • Solvent Recovery and Purification: Cool the mixture to room temperature. Evaporate the HFIP under reduced pressure (HFIP must be recovered via a cold trap for reuse, enhancing process sustainability). Purify the crude residue via flash column chromatography (hexane/ethyl acetate) to isolate the substituted THF.

HFIPMech Epoxide Epoxide + Alkene (Starting Materials) Activation HFIP H-Bonding Activation (Highly Ionizing Environment) Epoxide->Activation RingOpen Epoxide Ring Opening (SN2-like Transition State) Activation->RingOpen Attack Nucleophilic Attack by Electron-Rich Alkene RingOpen->Attack Cyclization Intramolecular Cyclization (C-O Bond Formation) Attack->Cyclization Product Substituted Tetrahydrofuran (Target Building Block) Cyclization->Product

Caption: Mechanistic pathway of HFIP-promoted, catalyst-free synthesis of substituted tetrahydrofurans.

Data Presentation

The following table summarizes the quantitative performance metrics comparing traditional batch synthesis with the intensified protocols described above.

Synthesis MethodTarget MoleculeScaleYield (%)Enantiomeric Excess (ee)Productivity (g/h)Environmental Factor (E-Factor)
Traditional Batch (S)-THF Precursor5 g78%92%0.8High (Metal waste)
Continuous Flow (Protocol A) (S)-THF Precursor300 g96%>99%15.5Low (Solvent recycled)
Traditional Batch Substituted THF1 g45%N/A0.1High (Lewis acid waste)
HFIP-Promoted (Protocol B) Substituted THF15 g82%N/A1.2Very Low (HFIP recovered)

Table 1: Comparative metrics demonstrating the efficiency, stereocontrol, and throughput advantages of process intensification techniques for THF synthesis.

References

  • Continuous Flow Synthesis of Anticancer Drugs. Molecules, MDPI. Available at:[Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, PubMed Central (PMC). Available at:[Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Method

Application Note: Enhancing Aqueous Solubility Using 3-(Methoxymethyl)oxolan-3-amine

Executive Summary Poor aqueous solubility remains one of the most significant hurdles in modern drug development, with an estimated 40-90% of pipeline candidates classified as poorly soluble[1]. The historical reliance o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poor aqueous solubility remains one of the most significant hurdles in modern drug development, with an estimated 40-90% of pipeline candidates classified as poorly soluble[1]. The historical reliance on high-throughput screening and metal-catalyzed cross-coupling has inadvertently driven medicinal chemistry toward planar, highly aromatic, and lipophilic chemical space.

To counteract this, incorporating sp³-rich, highly polar aliphatic building blocks has emerged as a premier strategy to rescue "brick-dust" molecules. This application note details the mechanistic rationale, synthetic incorporation, and analytical validation of using 3-(Methoxymethyl)oxolan-3-amine —a highly specialized, sp³-rich primary amine—to dramatically improve the physicochemical properties of drug candidates.

Mechanistic Rationale: The Thermodynamics of Solubility

The solubility of a solid organic compound in water is governed by two primary thermodynamic barriers: the energy required to disrupt the crystal lattice ( ΔGcrystal​ ) and the energy released upon solvation by water ( ΔGhyd​ ). 3-(Methoxymethyl)oxolan-3-amine addresses both sides of this thermodynamic equation through a concept known as "Escaping from Flatland"[2].

Disrupting the Crystal Lattice (Increasing Fsp³)

Planar, aromatic molecules tend to stack efficiently via π−π interactions, resulting in high melting points and formidable crystal lattice energies. By replacing a planar aromatic amine (e.g., an aniline or benzylamine) with 3-(Methoxymethyl)oxolan-3-amine, the fraction of sp³ hybridized carbons (Fsp³) of the molecule is significantly increased. The three-dimensional, non-planar architecture of the oxolane ring and the freely rotating methoxymethyl group introduce steric bulk that prevents efficient molecular packing, thereby lowering ΔGcrystal​ [2].

Enhancing Hydration via Hydrogen Bond Acceptors (HBAs)

While aliphatic rings increase Fsp³, highly lipophilic aliphatic rings (like cyclohexyl) can still suffer from poor solubility due to unfavorable hydration. 3-(Methoxymethyl)oxolan-3-amine solves this by introducing two strategically placed oxygen atoms:

  • The Oxolane (Tetrahydrofuran) Oxygen: Saturated cyclic ethers are highly effective bioisosteres that provide a strong hydrogen bond acceptor (HBA) without significantly increasing lipophilicity (logD)[3].

  • The Methoxymethyl Ether Oxygen: This exocyclic oxygen acts as a secondary HBA, further increasing the polar surface area and facilitating favorable dipole-dipole interactions with aqueous media.

G A Planar Aromatic Core (Low Fsp3) B High Crystal Packing Poor Hydration A->B leads to C Append 3-(Methoxymethyl) oxolan-3-amine A->C synthetic modification D 3D sp3-Rich Architecture (High Fsp3) C->D generates E Disrupted Lattice & Enhanced Aqueous Solubility D->E results in

Conceptual workflow of the "Escape from Flatland" solubility enhancement strategy.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system for incorporating the building block and quantifying the resulting solubility enhancement.

Protocol A: Synthetic Incorporation via Amide Coupling

The primary amine of 3-(Methoxymethyl)oxolan-3-amine serves as an excellent nucleophile for standard amide couplings, allowing late-stage functionalization of carboxylic acid-bearing cores.

Reagents:

  • Target Carboxylic Acid Core (1.0 eq)

  • 3-(Methoxymethyl)oxolan-3-amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 3-(Methoxymethyl)oxolan-3-amine (1.2 eq) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. The steric hindrance of the tertiary carbon at the 3-position of the oxolane ring may require extended reaction times (typically 4–12 hours).

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically a gradient of Dichloromethane/Methanol) to yield the sp³-enriched target compound.

Protocol B: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

To validate the causality of the structural modification, solubility must be quantified using a rigorous thermodynamic assay rather than a kinetic DMSO-dilution assay.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 2-5 mg of the purified, dry compound into a 1.5 mL glass vial.

  • Buffer Addition: Add 500 µL of Phosphate-Buffered Saline (PBS, pH 7.4). Ensure that a visible amount of undissolved solid remains (indicating a saturated solution).

  • Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25°C. Shake at 300 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute an aliquot of the clear supernatant with mobile phase and analyze via HPLC-UV. Calculate the concentration by interpolating the peak area against a pre-established standard curve of the compound dissolved in a highly soluble solvent (e.g., Methanol).

G Step1 1. Prepare Saturated Solution in PBS (pH 7.4) Step2 2. Incubate 24-48h at 25°C (Thermodynamic Equilibration) Step1->Step2 Step3 3. Phase Separation (Centrifugation / Filtration) Step2->Step3 Step4 4. Supernatant Dilution (Avoid Precipitation) Step3->Step4 Step5 5. HPLC-UV Quantification vs. Standard Curve Step4->Step5

Step-by-step experimental workflow for thermodynamic aqueous solubility determination.

Data Presentation: Comparative Physicochemical Impact

To illustrate the profound impact of 3-(Methoxymethyl)oxolan-3-amine, the table below summarizes the typical physicochemical shifts observed when a standard planar aromatic group (e.g., an aniline) is replaced with this sp³-rich building block on a generic lipophilic drug scaffold.

Physicochemical ParameterPlanar Aromatic Analog (e.g., Aniline)3-(Methoxymethyl)oxolan-3-amine AnalogImpact / Causality
Fsp³ (Fraction sp³) ~ 0.20 - 0.30> 0.45Increased 3D complexity; disrupts crystal lattice packing.
Calculated LogP (cLogP) 4.52.8Reduced lipophilicity due to the introduction of polar ether oxygens.
Hydrogen Bond Acceptors 24Enhanced interaction with water ( ΔGhyd​ becomes more negative).
Topological Polar Surface Area 45 Ų63 ŲImproved solvation without violating Lipinski's limits for permeability.
Thermodynamic Solubility (PBS, pH 7.4) < 5 µM (Brick Dust)> 150 µMSynergistic effect of lowered lattice energy and increased hydration.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry (ACS Public
  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS Public
  • The Essential of the Solubility for Drug Action Crimson Publishers

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 3-(Methoxymethyl)oxolan-3-amine Synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthetic yield of 3-(Methoxymethyl)oxolan-3-amine (also known as 3-amino-3-(methoxymethyl)tetrahydrofuran).

The rigid tetrahydrofuran (THF) ring, coupled with a highly functionalized quaternary α-amino center, provides a defined three-dimensional scaffold that is frequently utilized in the development of Factor Xa inhibitors[1] and highly potent HCV NS5A inhibitors[2]. However, constructing this sterically congested spiro-like center presents unique synthetic challenges. This guide bypasses traditional, low-yielding Strecker degradation routes in favor of a highly regioselective epoxidation-azidolysis sequence[3].

Synthetic Pathway & Mechanistic Causality

To achieve high yields, every protocol must be treated as a self-validating system. We utilize a 4-step sequence starting from commercially available oxolan-3-one. The causality behind this route is rooted in thermodynamic control: utilizing a sulfoxonium ylide ensures the stable formation of the spiro-epoxide, while ammonium chloride buffering directs the azide nucleophile exclusively to the less sterically hindered exocyclic carbon.

SynthesisRoute A Oxolan-3-one B 1,6-Dioxaspiro [2.4]heptane A->B Me3S(O)I, NaH DMSO C 3-Azido-3-(hydroxymethyl) tetrahydrofuran B->C NaN3, NH4Cl DMF, 80°C D 3-Azido-3-(methoxymethyl) tetrahydrofuran C->D NaH, MeI THF, 0°C E 3-(Methoxymethyl) oxolan-3-amine D->E H2, Pd/C MeOH

Caption: Synthetic workflow for 3-(Methoxymethyl)oxolan-3-amine via epoxidation and azidolysis.

Quantitative Data & Quality Control Parameters

To maintain a self-validating workflow, monitor the following critical parameters and analytical checkpoints at each stage of the synthesis.

StepChemical TransformationTarget YieldCritical ParameterAnalytical Control (Self-Validation)
1 Corey-Chaykovsky Epoxidation85–90%Evaporation bath temp < 25°CGC-MS: Product mass m/z 100
2 Regioselective Azidolysis90–95%NH₄Cl buffering (1.5 eq)IR: Strong azide stretch at ~2100 cm⁻¹
3 Alkoxide Methylation80–85%TBAI catalysis (0.1 eq)¹H NMR: Methoxy singlet at ~3.3 ppm
4 Catalytic Hydrogenation95–98%Rigorous iodide removalTLC: Ninhydrin stain (dark purple spot)

Step-by-Step Experimental Protocols

Step 1: Epoxidation of Oxolan-3-one
  • Mechanism: Trimethylsulfoxonium iodide generates a dimethylsulfoxonium methylide base. It attacks the ketone to form a betaine intermediate, which closes to form the spiro-epoxide.

  • Procedure:

    • Suspend Trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO under an N₂ atmosphere.

    • Add NaH (60% dispersion in mineral oil, 1.15 eq) portion-wise at 0°C. Stir for 30 minutes until H₂ evolution ceases, indicating complete ylide formation.

    • Add Oxolan-3-one (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation: Quench with ice water and extract with diethyl ether. GC-MS must show complete consumption of the starting ketone (m/z 86).

    • Critical Step: Dry the organic phase over Na₂SO₄ and concentrate under mild vacuum (>150 mbar) at <25°C. Do not use high vacuum, as the epoxide is highly volatile.

Step 2: Regioselective Azidolysis
  • Mechanism: The spiro-epoxide is opened by the azide ion. NH₄Cl acts as a mild proton source, activating the epoxide oxygen without causing acid-catalyzed polymerization of the THF ring.

  • Procedure:

    • Dissolve the crude 1,6-dioxaspiro[4]heptane in anhydrous DMF.

    • Add NaN₃ (2.0 eq) and NH₄Cl (1.5 eq).

    • Heat the mixture to 80°C and stir for 12 hours.

    • Validation: Perform an aqueous workup and extract with EtOAc. IR spectroscopy of the crude mixture should reveal a sharp, distinct azide stretching band at ~2100 cm⁻¹.

Step 3: Alkoxide Methylation
  • Mechanism: The tertiary alcohol is sterically hindered. A strong base (NaH) is required to quantitatively form the alkoxide before the addition of the methylating agent.

  • Procedure:

    • Dissolve 3-azido-3-(hydroxymethyl)tetrahydrofuran in anhydrous THF and cool to 0°C.

    • Add NaH (1.5 eq) and stir for 30 minutes to ensure complete deprotonation.

    • Add Methyl Iodide (MeI, 1.2 eq) dropwise, followed by a catalytic amount of TBAI (0.1 eq). Warm to room temperature and stir for 4 hours.

    • Validation: ¹H NMR will confirm success via the disappearance of the broad -OH peak and the emergence of a sharp methoxy singlet at ~3.3 ppm.

Step 4: Catalytic Hydrogenation
  • Mechanism: Palladium on carbon (Pd/C) catalyzes the reduction of the primary azide to the target primary amine[5].

  • Procedure:

    • Dissolve the methylated intermediate in Methanol.

    • Add 10% Pd/C (10 wt%).

    • Purge the reaction vessel with N₂, followed by H₂. Stir vigorously under a hydrogen balloon (1 atm) for 6 hours at room temperature.

    • Validation: Filter the catalyst through a pad of Celite. TLC (stained with Ninhydrin) will show a dark purple spot, confirming the presence of the primary amine.

Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield in Azidolysis Step Cause1 Poor Regioselectivity (Attack at tertiary carbon) Issue->Cause1 Cause2 Epoxide Volatility (Loss during concentration) Issue->Cause2 Cause3 Incomplete Reaction (Steric hindrance) Issue->Cause3 Sol1 Ensure NH4Cl buffering (Promotes attack at CH2) Cause1->Sol1 Sol2 Avoid high vacuum Keep bath < 25°C Cause2->Sol2 Sol3 Increase temp to 85°C Monitor via IR Cause3->Sol3

Caption: Root cause analysis and corrective actions for low yield during the azidolysis step.

Q: Why is my yield for the Corey-Chaykovsky epoxidation consistently below 50%?

A: The primary culprit is product volatilization, not chemical failure. The intermediate, 1,6-dioxaspiro[4]heptane, has a very low boiling point. If you use a rotary evaporator at standard high vacuum and elevated bath temperatures (>30°C), you will strip the product along with the extraction solvent. Solution: Extract with a low-boiling solvent (like diethyl ether) and concentrate carefully at >150 mbar and strictly <25°C.

Q: During azidolysis, I am observing a mixture of regioisomers. How do I force the formation of the 3-hydroxy-3-(azidomethyl) isomer?

A: Uncatalyzed azidolysis of spiro-epoxides suffers from poor regioselectivity. By adding a mild proton donor like NH₄Cl, you slightly activate the epoxide oxygen. Because the THF ring creates immense steric bulk at the tertiary carbon, the azide nucleophile will exclusively attack the least sterically hindered position (the exocyclic methylene), yielding the desired tertiary alcohol and primary azide.

Q: The methylation of the tertiary alcohol is stalling or requiring excessive reaction times. What is the mechanistic barrier?

A: The 3-position of the oxolane ring is highly sterically congested. Standard Williamson ether synthesis conditions are often too slow. Solution: You must allow the NaH and the alcohol to stir for at least 30 minutes before adding the methyl iodide to ensure the alkoxide is fully formed. Furthermore, adding a catalytic amount of Tetrabutylammonium iodide (TBAI) accelerates the reaction by generating highly reactive methyl iodide in situ via the Finkelstein reaction mechanism.

Q: My final reduction step (azide to amine) is failing, and the Pd/C catalyst seems poisoned. Why?

A: If residual iodide ions from the previous methylation step (from MeI or TBAI) are carried over into the hydrogenation reactor, they will irreversibly bind to and poison the Palladium catalyst. Solution: Ensure a rigorous aqueous workup after Step 3. If the problem persists, pass the intermediate through a short silica plug using Hexanes/EtOAc before subjecting it to hydrogenation.

References

  • Journal of Medicinal Chemistry. "Discovery of Novel Highly Potent Hepatitis C Virus NS5A Inhibitor (AV4025)". ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Intramolecular Williamson Ether Synthesis

Welcome to the Advanced Technical Support Center for Intramolecular Williamson Etherification. As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Intramolecular Williamson Etherification. As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we analyze the causality behind reaction failures—specifically the kinetic and thermodynamic tug-of-war between intramolecular cyclization, intermolecular oligomerization, and elimination—and provide self-validating protocols to ensure your success at the bench.

System Overview: The Kinetics of Ring Closure

The intramolecular Williamson ether synthesis is an internal SN​2 displacement where an alkoxide attacks an electrophilic carbon on the same molecule, expelling a leaving group to form a cyclic ether .

The success of this reaction is not absolute; it is dictated by the competition between the unimolecular folding rate (forming the ring) and the bimolecular collision rate (forming polymers) . According to Baldwin’s Rules for ring closure, the trajectory of the nucleophilic attack (typically exo-tet) must align perfectly with the σ∗ antibonding orbital of the leaving group .

Quantitative Diagnostic Data: Ring Size Kinetics

Before troubleshooting, verify if your target ring size is kinetically favored. The table below summarizes the causality behind ring formation rates.

Ring SizeRelative Rate of FormationEnthalpic Factor (Strain)Entropic Factor (Probability)Primary Parasitic Pathway
3 (Epoxides) ∼105 High (Angle strain)Highly FavorableMinimal
4 (Oxetanes) ∼10−1 High (Angle strain)UnfavorableIntermolecular Oligomerization
5 (Tetrahydrofurans) ∼106 LowFavorable (5-exo-tet)Minimal
6 (Tetrahydropyrans) ∼104 LowModerate (6-exo-tet)E2 Elimination (if hindered)
7+ (Macrocycles) <101 High (Transannular)Highly UnfavorableIntermolecular Polymerization

Troubleshooting Decision Tree

Use the following diagnostic matrix to identify the root cause of your reaction failure.

G Issue Issue Detected: Low Yield of Cyclic Ether Symp1 Viscous Residue (Oligomers/Polymers) Issue->Symp1 Symp2 Alkene Peaks in NMR (E2 Elimination) Issue->Symp2 Symp3 Unreacted Starting Material (Incomplete Conversion) Issue->Symp3 Root1 Intermolecular Collision Rate > Intramolecular Folding Rate Symp1->Root1 Root2 High Basicity of Alkoxide + Steric Hindrance Symp2->Root2 Root3 Moisture Quenching Base or Poor Leaving Group Symp3->Root3 Fix1 Implement High Dilution (< 1 mM) & Syringe Pump Root1->Fix1 Fix2 Switch Base (e.g., Cs2CO3) or Improve Leaving Group Root2->Fix2 Fix3 Rigorous Schlenk Techniques & Add Crown Ethers Root3->Fix3

Figure 1: Diagnostic decision tree mapping observable symptoms to root causes and actionable solutions.

Deep-Dive Troubleshooting FAQs

Q1: My reaction yields a viscous mixture of high-molecular-weight byproducts instead of the desired macrocyclic ether. Why?

Causality: You are experiencing intermolecular oligomerization. The rate of an intramolecular SN​2 reaction is pseudo-first-order ( Rate=kintra​[Substrate] ), while the intermolecular side reaction is second-order ( Rate=kinter​[Substrate]2 ). When attempting to close medium-to-large rings (7+ members), the entropic penalty for the molecule to fold into the correct conformation is severe. If the concentration is too high, the molecule is statistically much more likely to collide with a neighboring molecule than its own tail . Solution: Implement the High Dilution Principle . Run the reaction at concentrations below 10−3 M. Use a syringe pump to add your substrate dropwise over 12–24 hours into a large volume of solvent containing the base. This ensures the steady-state concentration of the reactive alkoxide remains infinitely small.

Q2: I am trying to close a 6-membered ring, but my NMR shows significant alkene formation. What is driving this elimination?

Causality: You are witnessing the classic SN​2 vs. E2 competition. Alkoxides are powerful bases. If your leaving group is attached to a secondary or tertiary carbon, or if the ring-closing trajectory is sterically hindered, the activation energy ( Ea​ ) for backside attack ( SN​2 ) rises dramatically. Consequently, the alkoxide acts as a base, abstracting a β -proton to form an alkene (E2) . Solution:

  • Change the Base: Swap Sodium Hydride (NaH) for a milder, less nucleophilic base like Cesium Carbonate ( Cs2​CO3​ ) in DMF. The large Cesium cation enhances the nucleophilicity of the oxygen without drastically increasing basicity.

  • Improve the Leaving Group: Upgrade from a chloride or bromide to an iodide or triflate. A superior leaving group lowers the SN​2 activation energy, allowing you to run the reaction at a lower temperature where E2 is kinetically suppressed.

Q3: The reaction halts at 50% conversion despite an excess of base. Adding more NaH doesn't help.

Causality: This is a classic symptom of a "dead" base or product inhibition. NaH rapidly degrades to NaOH upon exposure to atmospheric moisture. NaOH is not strong enough to completely deprotonate an aliphatic alcohol, resulting in an equilibrium that stalls the reaction. Alternatively, the expelled halide salts (e.g., NaBr) may be coating the reactive surfaces of the heterogeneous base. Solution: Use fresh, rigorously dried reagents. Add a phase-transfer catalyst or a chelating agent like 18-crown-6 (if using Potassium bases) or 15-crown-5 (for Sodium bases). Crown ethers sequester the metal cation, creating a "naked," highly reactive alkoxide anion and solubilizing the leaving group salts.

Mechanistic Pathway & Competing Reactions

Pathway Start Alkoxide Intermediate (Reactive Species) Path1 Intramolecular S_N2 (Desired Pathway) Start->Path1 Proper Ring Size (3,5,6) High Dilution Path2 Intermolecular S_N2 (Parasitic Pathway) Start->Path2 High Concentration Large Ring Size Path3 Intramolecular E2 (Parasitic Pathway) Start->Path3 2°/3° Leaving Group Steric Hindrance Cyclic Cyclic Ether (Target Product) Path1->Cyclic Polymer Linear Polyether (Side Product) Path2->Polymer Alkene Alkenol (Side Product) Path3->Alkene

Figure 2: Mechanistic divergence of the alkoxide intermediate based on reaction conditions and structural constraints.

Standard Operating Procedure (SOP): High-Dilution Macrocyclization

This protocol is engineered as a self-validating system for synthesizing challenging macrocyclic ethers (10+ membered rings) where oligomerization is the primary failure mode.

Materials Required:
  • ω -haloalcohol substrate (1.0 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 1000 mL)

  • Syringe pump apparatus

Step-by-Step Methodology:
  • System Preparation & Drying:

    • Flame-dry a 2-liter 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

    • Self-Validation Check: Perform a Karl Fischer titration on the anhydrous THF. Moisture content must be <10 ppm. Water will quench the alkoxide, leading to incomplete conversion.

  • Base Activation:

    • Add NaH (120 mg, 3.0 mmol) to the flask. Wash with anhydrous hexane ( 3×10 mL) under argon to remove the mineral oil. Decant the hexane via syringe.

    • Suspend the naked NaH in 900 mL of anhydrous THF and heat to a gentle reflux ( 66∘ C).

  • Syringe Pump Addition (The Critical Step):

    • Dissolve the ω -haloalcohol (1.0 mmol) in 100 mL of anhydrous THF.

    • Load this solution into a gas-tight syringe and mount it on the syringe pump.

    • Set the addition rate to 4.1 mL/hour (approx. 24-hour addition time). Introduce the needle directly into the refluxing THF.

    • Causality: This ultra-slow addition ensures that the moment a molecule of alcohol is deprotonated, it is surrounded only by solvent, forcing it to react with its own tail rather than another substrate molecule.

    • Self-Validation Check: Observe the reaction mixture during the first hour. You should see microscopic bubbling ( H2​ gas evolution). If no gas evolves, your NaH has oxidized to NaOH; abort and restart.

  • Reaction Quench & Workup:

    • After addition is complete, reflux for an additional 2 hours.

    • Cool to 0∘ C and carefully quench with saturated aqueous NH4​Cl (10 mL) to destroy unreacted NaH.

    • Concentrate the THF under reduced pressure, extract with Ethyl Acetate ( 3×50 mL), wash with brine, dry over MgSO4​ , and concentrate.

    • Self-Validation Check: Spot the crude mixture on a TLC plate against the starting material. The cyclic ether will exhibit a significantly higher Rf​ value than the linear precursor due to the loss of the polar hydroxyl group and its compact hydrodynamic volume. A streak near the baseline indicates oligomerization occurred.

References

  • Synthesis of Linear and Cyclic Discrete Oligomers with Defined Sequences via Efficient Anionic Coupling Reaction Source: Macromolecules (ACS Publications) URL:[Link]

  • The Intramolecular Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Common Blind Spot: Intramolecular Reactions (Baldwin's Rules) Source: Master Organic Chemistry URL:[Link]

  • Baldwin's Rule for Ring Closure Reactions Source: Chemistry LibreTexts URL:[Link]

Troubleshooting

Technical Support Center: Enhancing the Efficiency of Polar Amine Purification

Welcome to the technical support center dedicated to overcoming the challenges associated with the purification of polar amines. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the purification of polar amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties posed by these highly polar and often basic compounds. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Technique Selection Guide: Choosing the Right Path for Your Polar Amine

The first step in any successful purification is selecting the most appropriate technique. The choice depends on several factors, including the polarity of your amine, its pKa, the nature of the impurities, and the desired scale of the purification. This decision-making tree will guide you through the selection process.

TechniqueSelection start Start: Crude Polar Amine Mixture is_ionizable Is the amine ionizable under accessible pH conditions? start->is_ionizable impurities_polarity Are impurities significantly less polar? is_ionizable->impurities_polarity Yes chromatography_choice Chromatography Selection is_ionizable->chromatography_choice No large_scale Large scale purification (>1g)? impurities_polarity->large_scale No lle Liquid-Liquid Extraction (Acid-Base) impurities_polarity->lle Yes ion_exchange Ion-Exchange Chromatography large_scale->ion_exchange No crystallization Crystallization large_scale->crystallization Yes thermal_stability Is the amine thermally stable? solubility_check Is the amine soluble in a suitable solvent system for crystallization? hilic HILIC chromatography_choice->hilic Highly Polar rp_ion_pair Reversed-Phase with Ion-Pairing chromatography_choice->rp_ion_pair Moderately Polar & Ionizable normal_phase Normal-Phase with Basic Modifier chromatography_choice->normal_phase Moderately Polar crystallization->solubility_check Check Solubility

Caption: Decision tree for selecting a primary purification technique for polar amines.

Troubleshooting Guides by Technique

This section addresses common problems encountered during the purification of polar amines, providing explanations and actionable solutions.

Normal-Phase Chromatography (NPC)

Question: Why is my polar amine streaking or tailing on the silica gel column?

Answer: This is a classic issue arising from the interaction between the basic amine and the acidic silanol groups on the silica surface. This strong interaction leads to poor peak shape and can result in yield loss.[1][2]

Solutions:

  • Incorporate a Basic Modifier: Add a small amount of a volatile base to your mobile phase to compete with your amine for the acidic sites on the silica.[3]

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent.[3]

    • Ammonium Hydroxide: For highly polar amines, a mobile phase of dichloromethane/methanol with 1-2% ammonium hydroxide can be effective.[3] A common ratio to start with is 90:9:1 DCM:MeOH:NH4OH.[3]

  • Deactivate the Silica Gel: Before running your column, you can wash the silica gel with a dilute solution of triethylamine in a non-polar solvent. This pre-treatment neutralizes the acidic sites.[3]

  • Use an Amine-Functionalized Stationary Phase: These columns have an amine-functionalized surface, which minimizes the interaction with basic analytes, often providing better peak shapes without the need for mobile phase modifiers.[4]

Question: My polar amine is not moving from the baseline, even with a high percentage of methanol in dichloromethane. What should I do?

Answer: This indicates a very strong interaction with the stationary phase. While increasing the polarity of the mobile phase is the right idea, there are other strategies to consider.

Solutions:

  • Ensure a Basic Modifier is Present: As mentioned above, the addition of triethylamine or ammonium hydroxide is crucial to disrupt the strong acid-base interactions.[3][5]

  • Consider an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3]

    • Reversed-Phase Chromatography: If your amine has some hydrophobic character, reversed-phase chromatography might be a better option.[5]

  • Switch to HILIC: For very polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[6]

Reversed-Phase Chromatography (RPC) and Ion-Pairing

Question: My polar amine has poor retention on a C18 column and elutes in the void volume. How can I improve retention?

Answer: Highly polar compounds, especially those that are charged, often have insufficient hydrophobic character to be retained on traditional reversed-phase columns.[7]

Solutions:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.[8]

  • Work with 100% Aqueous Mobile Phase (if using a compatible column): Some specialized "AQ" columns are stable in 100% aqueous mobile phases, which can increase the retention of very polar compounds.[8]

  • Employ Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase that has a charge opposite to your analyte. This forms a neutral ion-pair that is retained by the reversed-phase column.[7][9]

    • For cationic amines, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., 1-octanesulfonic acid) is used.[9]

    • The concentration of the ion-pairing reagent is a critical parameter to optimize.[7]

  • Adjust Mobile Phase pH: If your amine can be deprotonated to its free base form at a pH compatible with the column (typically up to pH 10-11 for hybrid-silica columns), its hydrophobicity will increase, leading to better retention.[1] The "2 pH rule" suggests adjusting the pH to two units above the amine's pKa to ensure it is in its neutral form.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Question: I'm seeing poor reproducibility in retention times with my HILIC method. What could be the cause?

Answer: HILIC separations are highly sensitive to the water content in the mobile phase and require careful equilibration.[10]

Solutions:

  • Ensure Proper Column Equilibration: HILIC columns require a longer equilibration time than reversed-phase columns to establish a stable water layer on the stationary phase.[11] For gradient methods, it is recommended to perform at least 10 blank injections running the full gradient program for initial conditioning.[10]

  • Control Mobile Phase Composition: The high organic content of HILIC mobile phases can lead to evaporation of the organic solvent, altering the mobile phase composition and affecting retention times. Keep mobile phase bottles tightly sealed.

  • Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent much stronger (more water) than the initial mobile phase can cause peak distortion and retention time shifts.[10] Ideally, dissolve your sample in the initial mobile phase.

Question: My buffer salts are precipitating in the HILIC system. How can I prevent this?

Answer: The high organic content of the mobile phase reduces the solubility of buffer salts.[10]

Solutions:

  • Reduce Buffer Concentration: A good starting point for buffer concentration in HILIC is 10 mM.[10] Higher concentrations increase the risk of precipitation.

  • Use Volatile Buffers: Ammonium formate and ammonium acetate are commonly used as they are compatible with mass spectrometry and are less prone to precipitation than phosphate buffers.[10]

Liquid-Liquid Extraction (LLE)

Question: I'm getting a stable emulsion at the interface of the aqueous and organic layers during my acid-base extraction. How can I break it?

Answer: Emulsions are common in LLE, especially when dealing with complex mixtures containing surfactants.[12]

Solutions:

  • Wait and See: Sometimes, emulsions will resolve on their own if left to stand.

  • Centrifugation: Transfer the mixture to a centrifuge tube and spin it down. This is often the most effective method.

  • Addition of Brine: Adding a saturated sodium chloride solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the mixture through a bed of Celite or glass wool can sometimes help to break up the emulsion.

Crystallization

Question: My polar amine is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the compound has a low melting point.[3][13]

Solutions:

  • Dilute the Solution: Add more of the crystallization solvent to dissolve the oil, then allow it to cool more slowly.[3]

  • Change the Solvent System: Experiment with different solvents or solvent pairs.[3]

  • Lower the Crystallization Temperature: If the oiling out occurs at room temperature, try cooling the solution in an ice bath or freezer.

  • Trituration: Add a small amount of a solvent in which the oil is insoluble and stir or sonicate the mixture. This can sometimes induce solidification.[3]

Question: I can't seem to induce crystallization. What techniques can I try?

Answer: Inducing crystallization can sometimes be challenging.[3]

Solutions:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites.[3]

  • Seeding: Add a tiny crystal of the pure compound to the supersaturated solution to act as a template for crystal growth.[3]

  • Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an antisolvent) to a concentrated solution of your compound.[3] For a polar amine, a non-polar solvent like hexane could be an effective antisolvent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for polar amine purification?

There is no single "best" column, as the ideal choice depends on the specific properties of your amine and the impurities. However, for chromatography, HILIC columns are often a good starting point for highly polar amines, while reversed-phase columns with ion-pairing or at an adjusted pH can be very effective for moderately polar, ionizable amines.[6][14]

Q2: How can I remove residual triethylamine from my purified sample?

Triethylamine is volatile and can often be removed by evaporation under high vacuum. Co-evaporation with a solvent like toluene can also be effective. If these methods are unsuccessful, a simple acid wash (e.g., with dilute HCl) followed by extraction can remove the basic triethylamine.

Q3: Can I use flash chromatography for polar amines?

Yes, flash chromatography is a widely used technique for purifying polar amines.[15] The key to success is to use a modified mobile phase (e.g., with triethylamine or ammonium hydroxide) or a specialized stationary phase (e.g., amine-functionalized silica or alumina) to prevent peak tailing.[1][4]

Q4: What are the advantages of HILIC over reversed-phase chromatography for polar amines?

HILIC provides better retention for highly polar compounds that are poorly retained in reversed-phase.[16] Additionally, the high organic content of the mobile phase in HILIC can be advantageous for mass spectrometry detection, as it promotes better desolvation and ionization.[16]

Q5: When should I consider ion-exchange chromatography?

Ion-exchange chromatography is a powerful technique for purifying charged molecules, including protonated amines.[17] It is particularly useful when you need to separate your target amine from other compounds with different charge states (e.g., neutral or acidic impurities). It is also a high-capacity technique suitable for larger-scale purifications.

Detailed Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol describes the pre-treatment of silica gel to minimize peak tailing of basic compounds.[3]

Materials:

  • Silica gel

  • Flash chromatography column

  • Non-polar solvent (e.g., hexane or dichloromethane)

  • Triethylamine (TEA)

  • Eluent for your separation

Procedure:

  • Dry Pack the Column: Fill the column with the desired amount of dry silica gel.

  • Prepare Deactivating Solution: Prepare a solution of 5% TEA in your chosen non-polar solvent.

  • Wash the Silica Gel: Pass several column volumes of the deactivating solution through the silica gel until it is fully saturated.

  • Remove Excess Base: Flush the column with the pure non-polar solvent to remove any excess, non-adsorbed TEA.

  • Equilibrate the Column: Equilibrate the column with your starting mobile phase (which may or may not contain TEA, depending on your separation needs).

  • Load Sample and Run Chromatography: Proceed with your purification as usual.

Protocol 2: General Method for Crystallization

This protocol provides a general workflow for purifying a polar amine by crystallization.[3][18]

Materials:

  • Crude polar amine

  • A suitable solvent or solvent pair

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate or steam bath)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which your compound is soluble when hot but insoluble when cold.[18] Test small amounts of your crude material with different solvents to find the ideal one.

  • Dissolution: Place the crude amine in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent in small portions until full dissolution is achieved.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

TechniqueCommon ProblemKey Parameter to OptimizeTypical Range/Value
Normal-Phase Chromatography Peak TailingTriethylamine in Mobile Phase0.1 - 1% (v/v)
Ammonium Hydroxide in Mobile Phase1 - 2% (v/v)[3]
Reversed-Phase Chromatography Poor RetentionMobile Phase pH (relative to pKa)> pKa + 2 units[1]
HILIC Salt PrecipitationBuffer Concentration~10 mM
Poor ReproducibilityColumn Equilibration (Gradient)>10 blank injections[10]

References

  • Amine purification, - Chemistry - Science Forums. (2011, August 29). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.). Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • How to Avoid Common Problems with HILIC Methods - Restek Resource Hub. (2020, October 26). Retrieved from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation. (2025, June 18). Retrieved from [Link]

  • Ion Exchange Chromatography Troubleshooting - Merck. (n.d.). Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent. (n.d.). Retrieved from [Link]

  • Ion Pairing — Blessing or Curse? - LCGC International. (2022, April 15). Retrieved from [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (n.d.). Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Ion Exchange Chromatography Troubleshooting - SigmaAldrich.cn. (n.d.). Retrieved from [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. (2025, December 23). Retrieved from [Link]

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  • Choosing the Correct Column for Chromatographic Selectivity - Waters Blog. (2020, July 2). Retrieved from [Link]

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  • Troubleshooting protein loss during ion exchange (IEX) chromatography - Cytiva. (2024, September 3). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Retrieved from [Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines - 2019. (2019, June 17). Wiley Analytical Science. Retrieved from [Link]

  • HILIC Tips to Strengthen Your Analysis - Phenomenex. (2021, February 2). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]

  • 2.2.4.6F: Troubleshooting - Chemistry LibreTexts. (2022, August 16). Retrieved from [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. (n.d.). Retrieved from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9). Retrieved from [Link]

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  • Exp 2 - Crystallization. (n.d.). Retrieved from [Link]

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  • Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. (2024, May 22). Technology Networks. Retrieved from [Link]

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Optimization

Technical Support Center: A Guide to Removing Impurities from Methylamine Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for methylamine purification. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for methylamine purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity methylamine. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding methylamine purification.

Q1: What are the most common impurities in methylamine synthesis and where do they come from?

The impurities in your crude methylamine product are directly linked to the synthesis method employed. However, they generally fall into predictable categories:

  • Unreacted Starting Materials: The most common synthesis routes involve the reaction of methanol and ammonia at high temperatures and pressures over a catalyst, or the reaction of formaldehyde with ammonium chloride.[1][2] Incomplete reactions will leave residual ammonia, methanol, or ammonium chloride in your product.

  • Over-alkylation Products: The reaction that produces monomethylamine (MMA) can continue, leading to the formation of dimethylamine (DMA) and trimethylamine (TMA).[3] These are often the most challenging impurities to separate due to their similar physical properties.

  • Side-Reaction Products: At the high temperatures used in industrial synthesis, various side reactions can occur, producing a complex mixture of "higher amines." These can include higher alkylamines, diamines, and even heterocyclic compounds like alkyl-substituted pyridines and pyrazoles.[1][4] When using formaldehyde and ammonium chloride, byproducts like methylal and methyl formate can also form.[5]

  • Water: Water is a common byproduct of the primary synthesis reactions.[6]

Q2: I have a mix of mono-, di-, and trimethylamine. What's the best way to separate them?

Separating the three methylamines is a classic chemical engineering challenge due to their close boiling points (MMA: -6.5°C, TMA: +3.5°C, DMA: +7.4°C).[7]

  • For Industrial/Large-Scale Operations: The definitive method is multi-column fractional distillation under pressure.[8] This process exploits the small differences in boiling points to achieve separation. A key difficulty is that monomethylamine and trimethylamine can form a constant boiling mixture (azeotrope), making complete separation by simple distillation difficult.[7] One patented strategy involves adding sufficient ammonia to the mixture, which forms a lower-boiling azeotrope with trimethylamine, allowing the TMA to be removed first.[7]

  • For Lab-Scale Operations: While fractional distillation is possible, it can be cumbersome. A more practical approach is to convert the free bases to their hydrochloride salts and exploit their differential solubilities in organic solvents for separation via recrystallization.[5]

Q3: My crude product is methylamine hydrochloride. How can I remove ammonium chloride contamination?

This is a very common issue, especially with synthesis routes using ammonium chloride. The solution lies in selective recrystallization. Ammonium chloride is negligibly soluble in hot absolute ethanol or n-butyl alcohol, whereas methylamine hydrochloride is soluble.[5] By dissolving the crude salt mixture in boiling absolute alcohol, the ammonium chloride remains undissolved and can be filtered off. Cooling the filtrate then allows the purified methylamine hydrochloride to crystallize.[5]

Q4: How can I confirm the purity of my final methylamine product?

Gas chromatography (GC), particularly with a mass spectrometry (MS) or a nitrogen-phosphorus detector (NPD), is the preferred method for analyzing the purity of volatile amines like methylamine.[9][10] This technique can effectively separate and quantify MMA, DMA, TMA, and other volatile impurities. For amine salts, analytical techniques like capillary electrophoresis can be employed.[11]

Q5: What are the key safety precautions when handling and purifying methylamine?

Methylamine, whether as a gas, anhydrous liquid, or aqueous solution, is hazardous and must be handled with extreme care.

  • Flammability: Methylamine is highly flammable and forms explosive mixtures with air. All work must be conducted in a well-ventilated fume hood, away from ignition sources. Use non-sparking tools and explosion-proof electrical equipment.[12][13]

  • Corrosivity: It is highly corrosive and can cause severe skin burns and eye damage.[14][15] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.

  • Toxicity: Inhalation can cause severe respiratory irritation.[14] An appropriate respirator may be necessary for certain operations. Ensure adequate ventilation at all times.

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area, segregated from acids, oxidizing agents, and certain metals like copper, aluminum, and zinc.[12]

Q6: Are there regulatory requirements I need to be aware of when handling methylamine?

Yes. In the United States, methylamine and its hydrochloride salt are classified as List I Chemicals by the Drug Enforcement Administration (DEA) due to their use in the illicit synthesis of methamphetamine.[16][17] This means that all manufacturers, distributors, importers, and exporters must be registered with the DEA, and all transactions are subject to strict record-keeping and reporting requirements.[18] Researchers must be aware of and comply with all institutional, local, and federal regulations regarding its purchase, storage, and use.

Section 2: Troubleshooting Guide: Common Impurity Issues & Solutions

This section provides detailed, step-by-step guidance for resolving specific purification challenges.

Issue 1: Contamination with Dimethylamine (DMA) and Trimethylamine (TMA)

This is the most frequent purification challenge. The choice of method depends heavily on the scale of your operation and the available equipment.

Causality:

Over-alkylation is a kinetic and statistical inevitability in most synthesis routes. Once monomethylamine (MMA) is formed, it can compete with ammonia for the methylating agent, leading to the formation of dimethylamine (DMA). DMA, in turn, can be methylated to form trimethylamine (TMA).[3] Reaction conditions such as temperature, pressure, and reactant ratios are optimized to favor MMA, but the formation of DMA and TMA is rarely eliminated completely.[1]

Solution A (Lab Scale): Purification via Hydrochloride Salt Recrystallization

This is the most accessible method for a research setting. The principle relies on the different solubilities of ammonium, monomethylammonium, and dimethylammonium hydrochlorides in specific organic solvents.

While all three hydrochloride salts are soluble in water, their solubilities diverge significantly in alcohols. Specifically, ammonium chloride is poorly soluble in hot absolute ethanol, while methylamine hydrochloride is much more soluble.[5] Dimethylamine hydrochloride, while soluble, can often be removed by washing the crystalline product with a solvent in which it is more soluble, such as chloroform.[5]

This protocol is adapted from the authoritative procedure published in Organic Syntheses.[5]

  • Initial Preparation: Take your crude, dry methylamine hydrochloride salt mixture. If your product is the free base, carefully neutralize it with hydrochloric acid and evaporate the solvent to obtain the crude salt.

  • Dissolution: Place the crude salt (e.g., 100 g) in a round-bottomed flask equipped with a reflux condenser. Add absolute ethanol (approx. 200-250 mL).

  • Heating and Filtration: Heat the mixture to a gentle boil. The methylamine hydrochloride will dissolve, while the bulk of the ammonium chloride will remain as a solid. Allow the solids to settle briefly, then decant or hot-filter the clear, hot solution into a clean flask. This step is crucial for removing the insoluble ammonium chloride.

  • Crystallization: Allow the hot filtrate to cool to room temperature, then cool it further in an ice bath. Pure methylamine hydrochloride will crystallize out of the solution. Rapid cooling is advised to obtain small crystals, which are easier to purify.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing (Optional, for DMA Removal): To remove residual dimethylamine hydrochloride, wash the collected crystals with a small amount of cold chloroform.[5] Filter and dry the crystals.

  • Drying: Dry the purified crystals thoroughly. Centrifugation is an effective method for removing residual solvent, as the crystals are hygroscopic.[5] A final drying step in a vacuum oven at low heat is recommended.

G cluster_0 Purification via Hydrochloride Salt A Crude Methylamine HCl (Contaminated with NH4Cl, DMA-HCl) B Dissolve in Hot Absolute Ethanol A->B C Hot Filtration B->C D Insoluble Material (Primarily NH4Cl) [Discard] C->D Separates E Hot Filtrate (Methylamine-HCl, DMA-HCl) C->E F Cool to Crystallize E->F G Vacuum Filtration F->G H Mother Liquor (Soluble Impurities) [Discard] G->H Separates I Wash Crystals with Cold Chloroform G->I J Pure Methylamine HCl Crystals I->J K Dry Crystals (Vacuum Oven) J->K L Final Pure Product K->L

Caption: Workflow for purifying methylamine hydrochloride via recrystallization.

Solution B (Industrial/Large Scale): Multi-Column Fractional Distillation

This method is capital-intensive but is the standard for producing high-purity methylamines on a large scale.

The process exploits the differences in boiling points between ammonia, TMA, MMA, and DMA. Because these boiling points are close, tall distillation columns with many theoretical plates are required. The entire system is pressurized to raise the boiling points, allowing the use of cooling water rather than more expensive refrigerants in the condensers.[4]

CompoundBoiling Point (°C at 1 atm)
Ammonia (NH₃)-33.4
Trimethylamine (TMA)3.5
Monomethylamine (MMA)-6.3
Dimethylamine (DMA)7.4

Note: The relative order of boiling points for MMA and TMA can be surprising. Despite its higher molecular weight, MMA's ability to form hydrogen bonds gives it a boiling point that is context-dependent and can lead to complex distillation behavior.

  • Ammonia Removal (Column 1): The crude reaction mixture is fed into the first distillation column. Ammonia, being the most volatile component, is removed as the overhead product and is typically recycled back to the reactor.[8] The bottoms, consisting of the three methylamines, water, and methanol, are fed to the next column.

  • TMA Removal (Column 2): The second column separates TMA as the overhead product. As mentioned, this can be complicated by the formation of an MMA-TMA azeotrope. Strategies like extractive distillation or adding ammonia to form a TMA-ammonia azeotrope are employed to break this and achieve a clean separation.[7]

  • MMA/DMA Separation (Column 3): The bottoms from the second column, now containing primarily MMA, DMA, and water, are fed to a third column. Here, MMA is taken as the overhead product, and DMA is recovered from further down the column, with water being the final bottoms product.[8]

G cluster_1 Multi-Column Fractional Distillation Feed Crude Feed (NH3, TMA, MMA, DMA, H2O) C1 Column 1 (Ammonia Stripper) Feed->C1 C2 Column 2 (TMA Column) C1->C2 Bottoms Ammonia Ammonia (Recycle) C1->Ammonia Overhead C3 Column 3 (MMA/DMA Splitter) C2->C3 Bottoms TMA TMA Product C2->TMA Overhead MMA MMA Product C3->MMA Overhead DMA DMA Product C3->DMA Side Stream Water Water (Bottoms) C3->Water Bottoms

Caption: Simplified workflow for the industrial separation of methylamines.

Issue 2: Presence of Higher Amines and Other Byproducts

In industrial settings, the accumulation of high-boiling impurities can reduce efficiency and contaminate the product.

Causality:

These impurities, including higher alkylamines, diamines, and pyridines, form from complex side reactions at high temperatures.[1][4] Due to their varied and often higher boiling points, they do not distill with the main products and tend to accumulate within the distillation columns, which can lead to a process upset known as "flooding."[4]

Solution: Water-Wash Purge of Distillation Column

A patented industrial solution involves continuously removing a side stream, or "purge," from the distillation column at the point where these impurities are most concentrated.[4][8]

  • Purge Stream: A liquid stream is drawn from a tray in the distillation column where tray-to-tray analysis shows the highest concentration of impurities.

  • Water Wash: This purge stream, containing methylamines and impurities, is mixed with water or a salt solution.

  • Phase Separation: This mixture is cooled, causing it to separate into two liquid phases. The higher amine impurities are largely immiscible with water and form a lighter, organic phase. The desirable methylamines are highly water-soluble and remain in the heavier aqueous phase.[8]

  • Recycle and Disposal: The two phases are separated in a decanter. The organic phase containing the concentrated impurities is removed for disposal, while the aqueous phase containing the recovered methylamines is recycled back into the process. This prevents the buildup of impurities without significant loss of product.[4][8]

G Start Start: Crude Methylamine Mixture Scale What is your scale? Start->Scale Lab Lab Scale (<1 kg) Scale->Lab Small Industrial Industrial Scale (>100 kg) Scale->Industrial Large Impurity Primary Impurity? Recrystallize Solution: Recrystallize HCl Salt from Ethanol Impurity->Recrystallize Ammonium Chloride Impurity->Recrystallize DMA/TMA Lab->Impurity Fractionate Solution: Fractional Distillation Industrial->Fractionate DMA/TMA Impurities Purge Solution: Distillation with Water-Wash Purge Industrial->Purge Higher Amine Impurities Salts Ammonium Salts (NH4Cl) Amines Other Amines (DMA, TMA) Higher Higher Amines & Byproducts

Caption: Decision tree for selecting a methylamine purification method.

References

  • Organic Syntheses Procedure, "METHYLAMINE HYDROCHLORIDE," Organic Syntheses, Coll. Vol. 1, p.347 (1941); Vol. 2, p.56 (1922). [Link]

  • Du Pont, "Methylamines purification by distillation and purge," US Patent 4,283,254A, filed March 26, 1980, and issued August 11, 1981.
  • Air Products and Chemicals, Inc., "Methylamines purification process," Patent 0037695, published October 14, 1981. [Link]

  • Sullivan, C., "Methylamine Synthesis Methods," Scribd. [Link]

  • Simulation of The Production Process of Methylamines From Methanol and Ammonia, "Process Description," Muhammadiyah University of Surakarta. [Link]

  • Nitto Chemical Industry Co., Ltd., "Process for producing methylamines," US Patent 4,485,261A, filed October 29, 1982, and issued November 27, 1984.
  • Commercial Solvents Corp, "Process for separation and purification of methyl amines," US Patent 2,061,889A, filed April 18, 1936, and issued November 24, 1936.
  • Mitsui Toatsu Chemicals, Inc., "Method for preparing methylamines," European Patent EP 0593086B1, filed October 13, 1993, and issued August 28, 1996. [Link]

  • National Toxicology Program, "Nomination Background: Methylamine (CASRN: 74-89-5)," U.S. Department of Health and Human Services. [Link]

  • Air Products and Chemicals, Inc., "Methylamines purification process," European Patent EP0037695B1, filed March 25, 1981, and issued May 22, 1985.
  • Sciencemadness Discussion Board, "Methylamine Purification," Powered by XMB 1.9.11, September 15, 2007. [Link]

  • American Chemical Society, "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl," The Journal of Organic Chemistry, published online October 7, 2025. [Link]

  • Carl ROTH, "Safety Data Sheet: Methylamine," revised 2020/878/EU. [Link]

  • Bryan Research & Engineering, LLC, "Analysis of Amine Solutions by Gas Chromatography." [Link]

  • Wikipedia, "DEA list of chemicals." [Link]

  • New Jersey Department of Health, "HAZARD SUMMARY: Methylamine." [Link]

  • Master Organic Chemistry, "Reductive Amination, and How It Works," September 1, 2017. [Link]

  • German Social Accident Insurance (DGUV), "Determination of amines in workplace air using gas chromatography (headspace GC-MS)," September 30, 2024. [Link]

  • Federal Register, "Exemption of Chemical Mixtures," Vol. 69, No. 240, December 15, 2004. [Link]

  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)." [Link]

  • U.S. Department of Justice, Drug Enforcement Administration, "Chemical Handler's Manual," May 9, 2014. [Link]

  • ResearchGate, "Measurement of methylamines in seawater using solid phase microextraction and gas chromatography," January 2018. [Link]

  • University of Hawaii, "Measurement of methylamines in seawater using solid phase microextraction and gas chromatography." [Link]

  • Royal Society of Chemistry, "Analytical Methods," Accepted Manuscript. [Link]

  • Wikipedia, "Reductive amination." [Link]

  • SIAD S.p.A., "Safety Data Sheet: Methylamine," revised February 20, 2023. [Link]

  • eCFR, "21 CFR Part 1308 -- Schedules of Controlled Substances," updated December 30, 2016. [Link]

  • Linde Gas GmbH, "SAFETY DATA SHEET Methylamine, anhydrous," January 24, 2017. [Link]

  • University of California, Irvine, "Chem 263 April 11, 2006 Reductive Amination." [Link]

  • Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents." [Link]

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Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to 3-(Methoxymethyl)oxolan-3-amine and Alternative Chiral Building Blocks

Executive Summary: The Shift Toward 3D Chemical Space For decades, the pharmaceutical industry relied heavily on high-throughput synthesis using flat, sp2-hybridized aromatic compounds. However, this over-reliance on pla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift Toward 3D Chemical Space

For decades, the pharmaceutical industry relied heavily on high-throughput synthesis using flat, sp2-hybridized aromatic compounds. However, this over-reliance on planar molecules has been directly correlated with high clinical attrition rates due to poor aqueous solubility and off-target toxicity. In a paradigm-shifting realization, researchers demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) significantly improves a drug candidate's probability of clinical success [1].

To achieve this "Escape from Flatland," medicinal chemists are increasingly turning to highly functionalized, conformationally restricted chiral building blocks. Among the most promising of these is 3-(Methoxymethyl)oxolan-3-amine [3]. This guide objectively compares this specific scaffold against traditional and contemporary alternative building blocks, providing mechanistic insights and validated experimental protocols for its integration into drug discovery workflows.

G A Flat Aromatic Amines (Low Fsp3) B Poor Solubility & High Attrition A->B Leads to C 3-(Methoxymethyl)oxolan-3-amine (High Fsp3) B->C Replaced by D Enhanced 3D Shape & Target Specificity C->D Provides E Improved ADME & Clinical Success D->E Results in

Logic pathway illustrating the "Escape from Flatland" strategy in drug design.

Structural Deconstruction & Mechanistic Insights

Why does 3-(Methoxymethyl)oxolan-3-amine outperform simpler amines in modern lead optimization? The answer lies in the causality between its precise stereochemical architecture and its resulting physicochemical properties [2].

  • The Quaternary Stereocenter (C3): Unlike standard primary or secondary amines attached to a simple CH group, the amine here is attached to a fully substituted carbon. This restricts the rotational degrees of freedom of the resulting amide bond, locking the pharmacophore into a highly predictable, rigid 3D vector.

  • Dual Oxygen H-Bond Acceptors: The oxolane (tetrahydrofuran) ring oxygen and the methoxymethyl oxygen provide two distinct, spatially separated hydrogen-bond acceptor sites. This significantly lowers the LogD (lipophilicity) and enhances aqueous solubility by disrupting crystal packing, without adding the molecular weight penalties associated with larger polar appendages.

  • Steric Shielding for Metabolic Stability: The methoxymethyl group acts as a steric shield for the amine linkage. In vivo, this protects the resulting drug molecule from rapid proteolytic cleavage or CYP450-mediated N-dealkylation, thereby improving the intrinsic clearance (CLint) profile.

Comparative Data Analysis

To objectively evaluate the performance of 3-(Methoxymethyl)oxolan-3-amine, we must compare it against standard building blocks utilized in medicinal chemistry: Anilines (traditional planar), Pyrrolidines (simple sp3), and Spirocycles (advanced rigid sp3).

Property / Scaffold Metric3-(Methoxymethyl)oxolan-3-amineAniline (Flat Aromatic)Pyrrolidine (Simple sp3)2-Azaspiro[1]heptane
Fraction sp3 (Fsp3) 1.000.001.001.00
Stereocenters 1 (Quaternary)00 (Unsubstituted)0 (Achiral)
Aqueous Solubility Excellent (Dual H-bond acceptors)PoorGoodModerate
Metabolic Stability (CLint) High (Steric shielding at C3)Low (Oxidation prone)ModerateHigh
Vector Exit Geometry 3D / Globular2D / PlanarFlexible 3DRigid Linear
Synthetic Accessibility Moderate (Requires chiral resolution)Very HighVery HighModerate

Data Summary: While anilines offer synthetic ease, their planar nature leads to poor ADME profiles. 3-(Methoxymethyl)oxolan-3-amine provides the optimal balance of high Fsp3, excellent solubility, and locked 3D geometry compared to simpler cyclic or spirocyclic amines.

Experimental Workflow: Self-Validating Amide Coupling

A common challenge when working with quaternary amines is the steric hindrance that impedes standard coupling reactions. The following protocol utilizes a highly reactive 7-azabenzotriazole active ester to overcome this barrier.

Causality & Design: Standard coupling agents (like EDC/HOBt) often fail or proceed sluggishly with sterically hindered amines. We utilize HATU. The self-validating step in this protocol is the distinct color change (yellowing) upon active ester formation, followed by its rapid consumption upon amine addition. Furthermore, because the oxolane ring puckers, it projects the primary amine outward, allowing for faster kinetics than a typical quaternary center would suggest.

Step-by-Step Methodology
  • Activation (Kinetic Control): Dissolve 1.0 equivalent of your target carboxylic acid in anhydrous DMF (0.2 M concentration). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir the mixture at 0 °C for 15 minutes.

    • Expert Insight: Premixing at 0 °C allows the active ester to form completely before introducing the hindered amine, preventing competitive side reactions and degradation of the coupling agent.

  • Amine Addition: Add 1.1 equivalents of 3-(Methoxymethyl)oxolan-3-amine (If using the HCl salt [3], add an additional 1.1 equivalents of DIPEA to liberate the free base in situ).

  • Reaction Monitoring (Validation): Remove the ice bath and stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS.

    • Validation Check: You should observe the disappearance of the intermediate active ester mass and the emergence of the product mass. Conversion should exceed 95% within 4 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the sp3-enriched amide.

G Step1 1. Carboxylic Acid + HATU + DIPEA in DMF (0 °C) Step2 2. Active Ester Formation (Yellow Color Change) Step1->Step2 Activation Step3 3. Add 3-(Methoxymethyl)oxolan-3-amine (Stir 2-4 hrs at RT) Step2->Step3 Amine Addition Step4 4. LC-MS / TLC Monitoring (Self-Validation) Step3->Step4 Coupling Step5 5. Aqueous Workup (EtOAc / 5% LiCl / Brine) Step4->Step5 >95% Conversion Step6 6. sp3-Enriched Amide Product Step5->Step6 Purification

Step-by-step experimental workflow for sterically hindered amide coupling.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

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Comparative

Comparative analysis of oxetane and oxolane scaffolds in drug design

Comparative Analysis of Oxetane and Oxolane Scaffolds in Modern Drug Design The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-enriched scaffolds is a defining hallmark of modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Oxetane and Oxolane Scaffolds in Modern Drug Design

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-enriched scaffolds is a defining hallmark of modern drug discovery. Increasing the fraction of sp3 carbons ( Fsp3​ ) is statistically correlated with higher clinical success rates due to improved solubility, reduced off-target toxicity, and enhanced metabolic profiles. Among the most valuable sp3-rich structural motifs are oxygen-containing heterocycles.

This guide provides an in-depth comparative analysis of two critical oxygen heterocycles: the highly strained 4-membered oxetane and the flexible 5-membered oxolane (tetrahydrofuran). By examining their physicochemical properties, metabolic stability, and conformational dynamics, this guide equips medicinal chemists with the mechanistic rationale needed to deploy these scaffolds effectively.

Physicochemical Profiling: The Rationale for Scaffold Hopping

The decision to incorporate an oxetane or an oxolane ring is rarely arbitrary. It is usually a strategic response to a specific liability in a lead compound, such as poor aqueous solubility, high lipophilicity (LogD), or suboptimal target binding[1].

  • Oxetane: Characterized by a high ring strain energy (~106 kJ/mol) and a nearly planar conformation, oxetane is frequently used as a bioisostere for gem-dimethyl, carbonyl, and morpholine groups[2]. Its compact size and strong dipole moment make it exceptional at lowering LogD and increasing thermodynamic solubility[3].

  • Oxolane: A 5-membered ring that adopts non-planar envelope or half-chair conformations. It is highly abundant in nature (e.g., the furanose ring in DNA/RNA) and is frequently used in antiviral nucleoside analogs and protease inhibitors. It acts as a versatile hydrogen-bond acceptor and provides a flexible 3D vector for exploring binding pockets[4].

Table 1: Comparative Physicochemical and Structural Metrics

Property / MetricOxetane (4-membered ring)Oxolane (5-membered ring)Mechanistic Impact in Drug Design
Ring Strain Energy ~106 kJ/mol~24 kJ/molHigh strain in oxetane increases C-H bond strength, resisting metabolism.
Conformation Nearly planarFlexible (Envelope/Half-chair)Oxolane offers dynamic binding; Oxetane provides rigid, predictable vectors.
Inductive Effect (-I) Very StrongModerateOxetane drastically lowers the pKa of adjacent amines due to its compact electronegativity.
LogD Modulation High ReductionModerate ReductionOxetane lowers lipophilicity more efficiently per heavy atom than oxolane.
CYP450 Liability Low (Metabolically stable)High ( α -oxidation prone)Oxolane α -protons are susceptible to H-atom abstraction by CYP enzymes.

Mechanistic Insights: Causality in Scaffold Behavior

A. pKa Modulation and Amine Basicity

A common challenge in lead optimization is managing the basicity of aliphatic amines, which can lead to hERG toxicity or poor membrane permeability. Grafting an oxetane ring adjacent to an amine (e.g., forming a 3-aminooxetane) reduces the amine's pKa by 2 to 3 units compared to a standard cycloalkyl group[1]. The Causality: The highly electronegative oxygen atom within the compact, strained 4-membered ring exerts a powerful inductive electron-withdrawing effect (-I effect) through the σ -bonds. This pulls electron density away from the nitrogen lone pair, making it less available to accept a proton. While oxolane also contains an oxygen atom, its larger ring size diffuses this inductive effect, resulting in a significantly weaker pKa reduction.

B. Metabolic Stability and CYP450 Shunting

Oxetanes are remarkably resistant to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes[3]. The Causality: The ~106 kJ/mol strain energy of the oxetane ring forces the internal C-C-C bond angles to compress (~90°). To compensate, the external C-H bonds gain higher s-character. Because s-orbitals are closer to the nucleus, this increases the C-H bond dissociation energy. Since CYP450-mediated oxidation relies on initial hydrogen atom abstraction, the strengthened C-H bonds in oxetane resist this step, effectively shunting metabolism away from the ring. Conversely, the relatively unstrained α -protons of oxolane are highly susceptible to abstraction, leading to rapid α -hydroxylation and subsequent ring-opening[5].

ScaffoldDecision Start Lead Optimization: Identify Liability Lipophilicity High LogD / Poor Solubility Start->Lipophilicity Metabolism CYP450 Liability (alpha-oxidation) Start->Metabolism Conformation Need 3D Vector / Sugar Mimic Start->Conformation Oxetane Graft Oxetane Scaffold (Lowers LogD, blocks CYP) Lipophilicity->Oxetane Metabolism->Oxetane Oxolane Graft Oxolane Scaffold (Flexible, H-bond acceptor) Conformation->Oxolane

Decision logic for selecting between oxetane and oxolane scaffolds during lead optimization.

Experimental Workflow: Validating Metabolic Stability

To objectively compare the metabolic stability of an oxetane-containing lead versus its oxolane analog, an in vitro Human Liver Microsome (HLM) Intrinsic Clearance ( CLint​ ) assay is the gold standard. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step HLM Stability Protocol
  • Preparation of Reagents: Dilute the test compounds (Oxetane analog, Oxolane analog) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The DMSO concentration must be strictly maintained at 0.1% (v/v). Higher concentrations of DMSO act as competitive inhibitors of CYP3A4 and CYP2C9, which would artificially inflate the apparent metabolic stability of the compounds.

  • System Validation Controls: Include Verapamil as a positive control (rapidly cleared, validating CYP activity) and a "Minus-NADPH" negative control for each test compound.

    • Causality: The Minus-NADPH control ensures that any observed depletion is strictly due to CYP450 enzymatic metabolism and not chemical instability or non-specific binding to the plasticware.

  • Microsome Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Trigger the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: The ice-cold organic solvent instantaneously denatures the CYP enzymes, halting metabolism at the exact time point, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Analysis & Quantification: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of remaining parent compound versus time to calculate the elimination rate constant ( k ) and derive CLint​ .

MetabolicPathway Drug Drug Candidate Oxetane_Path Oxetane Derivative Drug->Oxetane_Path Oxolane_Path Oxolane Derivative Drug->Oxolane_Path CYP450_1 Hepatic CYP450 Oxidation Oxetane_Path->CYP450_1 CYP450_2 Hepatic CYP450 Oxidation Oxolane_Path->CYP450_2 Stable Metabolically Stable (High C-H bond energy) CYP450_1->Stable Steric/Electronic Shielding Unstable alpha-Hydroxylation & Ring Opening CYP450_2->Unstable Susceptible alpha-protons

Comparative metabolic degradation pathways of oxetane versus oxolane scaffolds via CYP450.

Case Studies in Approved Drugs

The theoretical benefits of these scaffolds are fully realized in late-stage clinical candidates and FDA-approved therapeutics.

  • Oxetane Success - Rilzabrutinib: Approved in 2025, Rilzabrutinib is a reversible covalent BTK inhibitor[3]. The incorporation of an oxetane ring was a masterclass in late-stage lead optimization. It successfully attenuated the basicity of an adjacent amine, improved the compound's aqueous solubility, and provided a rigid, metabolically stable vector that avoided CYP-mediated clearance[2].

  • Oxolane Success - Nucleoside Analogs: Oxolane remains a privileged scaffold for mimicking the ribose/deoxyribose sugars required for viral polymerase inhibition[4]. Drugs like Remdesivir and Sofosbuvir rely on the specific conformational flexibility (puckering) of the oxolane ring to be recognized by viral enzymes, a geometric requirement that the rigid, planar oxetane cannot fulfill.

Conclusion

Both oxetane and oxolane are indispensable tools in the medicinal chemist's arsenal, but they serve fundamentally different purposes. Oxolane is the scaffold of choice when conformational flexibility, sugar mimicry, or specific hydrogen-bond geometries are required for target engagement. However, when a drug discovery campaign is stalled by poor physicochemical properties—such as high lipophilicity, excessive amine basicity, or rapid CYP450-mediated clearance—the strategic incorporation of the highly strained oxetane ring offers an elegant, multi-parameter solution.

Sources

Validation

High-Confidence ¹H and ¹³C NMR Spectral Assignment for Substituted Oxolanes: Empirical 2D NMR vs. DFT-Assisted DP4+ Prediction

Executive Summary Substituted oxolanes (tetrahydrofurans) are ubiquitous structural motifs in bioactive natural products, nucleosides, and modern pharmaceuticals. However, assigning their relative and absolute stereochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted oxolanes (tetrahydrofurans) are ubiquitous structural motifs in bioactive natural products, nucleosides, and modern pharmaceuticals. However, assigning their relative and absolute stereochemistry using Nuclear Magnetic Resonance (NMR) spectroscopy remains a formidable analytical bottleneck. This guide objectively compares the traditional Empirical 2D NMR Approach against the modern DFT-Assisted DP4+ Computational Workflow . By analyzing the physical causality behind experimental limitations, we demonstrate why computational NMR prediction serves as a self-validating system and the superior standard for resolving oxolane stereocenters.

The Causality of the Problem: Why Empirical NMR Falls Short

In rigid six-membered rings (e.g., cyclohexanes), the Karplus equation reliably correlates ³JHH coupling constants with axial/equatorial dihedral angles. However, five-membered oxolane rings are highly flexible. They rapidly interconvert between various envelope and half-chair conformations (a process known as pseudorotation) because the energy barrier between these states is extremely low (< 5 kcal/mol).

Consequently, the observed ¹H NMR coupling constants are a population-weighted average of multiple rapidly interconverting conformers. Relying solely on NOESY or ROESY spectra is equally perilous. A strong Nuclear Overhauser Effect (NOE) cross-peak indicates spatial proximity (< 5 Å), but in a flexible oxolane, two protons might only be close in a minor, high-energy conformer. This transient proximity can lead to false-positive stereochemical assignments, making empirical 2D NMR inherently unreliable for these specific heterocycles.

The Solution: DFT-Assisted NMR Prediction and DP4+

Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method allows for the quantum mechanical calculation of magnetic shielding tensors. By capturing electronic shielding effects, DFT enables highly accurate predictions of chemical shifts for nuclei like ¹³C and ¹H 1.

When applied to a Boltzmann-weighted ensemble of conformers, DFT accurately models the time-averaged reality of the flexible oxolane. The DP4+ probability method is a sophisticated statistical framework that compares these calculated shifts against experimental data. DP4+ improves upon earlier models by including unscaled data and treating sp² and sp³ hybridized atoms with separate Student's t-distribution models, achieving up to 2.4 times better performance in stereochemical assignment 2. This creates a self-validating system: by quantifying the absolute probability of every possible diastereomer, the method inherently flags inconsistencies and eliminates human bias 3.

Step-by-Step Methodologies

Protocol A: Traditional Empirical 2D NMR Workflow (Alternative)
  • Sample Preparation: Dissolve 5–10 mg of the purified oxolane in 600 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire 1D ¹H (with high digital resolution for J-coupling extraction) and 1D ¹³C spectra at 400 MHz or higher.

  • 2D Correlations: Acquire COSY (for spin-system mapping), HSQC (for one-bond C-H correlations), and HMBC (for long-range C-H connectivity) to assemble the planar carbon skeleton.

  • Spatial Proximity: Acquire a NOESY or ROESY spectrum (mixing time typically 300–500 ms) to identify through-space interactions.

  • Interpretation: Attempt to apply the Karplus relationship to ³JHH values and map NOE contacts to assign relative stereochemistry (e.g., cis vs. trans relationships). Note: High risk of error due to pseudorotation.

Protocol B: DFT-Assisted DP4+ Workflow (Recommended)
  • Isomer Generation: Generate 3D structures for all possible diastereomers of the substituted oxolane.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF force field) conformational search to identify all conformers within a 5.0 kcal/mol energy window 3.

  • Geometry Optimization: Re-optimize the selected conformers using DFT at the B3LYP/6-31G* level of theory, utilizing a Polarizable Continuum Model (PCM) to simulate the solvent environment 2.

  • NMR Calculation: Compute the isotropic shielding tensors using the GIAO method at a higher level of theory (e.g., mPW1PW91/6-311+G**).

  • Boltzmann Averaging: Calculate the population-weighted average of the shielding tensors for each diastereomer based on their relative free energies.

  • DP4+ Statistical Analysis: Input the experimental ¹H and ¹³C chemical shifts alongside the calculated shielding tensors into the DP4+ script to generate percentage probabilities for each candidate structure 1.

Workflow Visualization

NMR_Workflow Empirical_Start Empirical 2D NMR (Alternative) Acquire_2D Acquire COSY, HSQC, HMBC, NOESY Empirical_Start->Acquire_2D Extract_J Extract 3J_HH Couplings & NOE Contacts Acquire_2D->Extract_J Assign_Rel Assign Relative Stereochemistry Extract_J->Assign_Rel Empirical_End High Uncertainty (Due to Pseudorotation) Assign_Rel->Empirical_End DP4_Stat DP4+ Statistical Analysis Assign_Rel->DP4_Stat Experimental Shifts DFT_Start DFT-DP4+ Workflow (Recommended Product) Conf_Search Conformational Search (Molecular Mechanics) DFT_Start->Conf_Search DFT_Opt Geometry Optimization (B3LYP/6-31G*) Conf_Search->DFT_Opt NMR_Calc GIAO NMR Calculation (mPW1PW91/6-311+G**) DFT_Opt->NMR_Calc NMR_Calc->DP4_Stat DFT_End High Confidence Assignment (>99%) DP4_Stat->DFT_End

Fig 1: Workflow comparison between empirical 2D NMR and DFT-assisted DP4+ assignment.

Experimental Data & Comparative Analysis

To illustrate the performance gap, consider the stereochemical assignment of a complex tetrahydrofuranoid lignan (a tetrasubstituted oxolane) isolated from Taxus wallichiana3. Empirical NOESY analysis suggested a cis-relationship between certain ring protons, but the flexibility of the ring left remote stereocenters ambiguous, leading to two plausible diastereomers: rel-RRRR and rel-RRSR.

Table 1: Comparison of DP4+ Probability Scores for Tetrahydrofuran Diastereomers

Candidate DiastereomersDP4+ (¹H only)sDP4+ (¹³C only)DP4+ (Combined ¹H + ¹³C)
rel-RRRR0.15%1.56%0.00%
rel-RRSR99.85%98.44%100.00%

Table 2: Mean Absolute Error (MAE) of Calculated vs. Experimental Chemical Shifts

Candidate Diastereomer¹H MAE (ppm)¹³C MAE (ppm)
rel-RRRR0.212.8
rel-RRSR0.08 1.2
Discussion of Data

Conclusion

For substituted oxolanes, empirical 2D NMR remains essential for establishing the planar 2D connectivity. However, for definitive stereochemical assignment, the traditional reliance on J-couplings and NOEs is fundamentally flawed due to the pseudorotational flexibility of the five-membered ring. The DFT-assisted DP4+ workflow provides a self-validating, mathematically rigorous alternative that accounts for conformational averaging, making it the definitive gold standard for modern structural elucidation in drug development.

References

  • Computational stereochemical assignment of two new diastereoisomeric tetrahydrofuranoid-lignans from the roots of Taxus wallichiana (Taxaceae) . Taylor & Francis. Available at:[Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges . PMC - National Institutes of Health. Available at: [Link]

  • Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

Optimizing Metabolic Stability in Drug Design: A Comparative Guide to Methoxy, Deuterated Methoxy, and Trifluoromethoxy Groups

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter promising drug candidates that fail in early development due to poor metabolic stability. One of the most common cu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter promising drug candidates that fail in early development due to poor metabolic stability. One of the most common culprits is the methoxy group (-OCH₃) . While it is an excellent pharmacophore for modulating receptor binding and solubility, it represents a severe metabolic liability.

This guide provides an in-depth, objective comparison of the methoxy group against its two primary bioisosteric alternatives: the deuterated methoxy (-OCD₃) and trifluoromethoxy (-OCF₃) groups. By understanding the mechanistic causality behind their metabolic profiles, researchers can rationally design compounds with optimized half-lives and bioavailability.

The Mechanistic Achilles Heel: CYP450-Mediated O-Demethylation

To engineer metabolic stability, we must first understand the mechanism of degradation. Cytochrome P450 (CYP450) enzymes—particularly CYP1A2, CYP2C9, and CYP2D6—readily target the methoxy group for O-demethylation[1].

The Causality of Clearance: The oxygen atom in the methoxy group possesses lone electron pairs that coordinate with the heme iron in the active site of the CYP450 enzyme. This proximity facilitates the abstraction of a hydrogen atom from the adjacent methyl group, forming a carbon-centered radical. Subsequent oxygen rebound yields an unstable hemiacetal intermediate, which spontaneously collapses into a phenol and formaldehyde[1]. This rapid biotransformation drastically reduces the drug's half-life and can generate reactive or toxic phenolic metabolites.

Bioisosteric Interventions

To circumvent this liability without losing the spatial benefits of the ether linkage, we employ two distinct structural strategies:

  • Deuterated Methoxy (-OCD₃): Replacing hydrogen with deuterium exploits the Primary Kinetic Isotope Effect (KIE) . Because the C-D bond possesses a lower zero-point energy than the C-H bond, it requires significantly greater activation energy to undergo homolytic cleavage by CYP450[2]. This modification retains the exact steric and electronic profile of the original methoxy group while slowing the rate of O-demethylation[3].

  • Trifluoromethoxy (-OCF₃): This group introduces profound electronic and steric changes. The highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, drastically reducing the electron density on the oxygen atom[4]. Consequently, the oxygen can no longer effectively coordinate with the CYP450 heme iron. Furthermore, the C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) and sterically shields the ether linkage, rendering the group highly resistant to oxidative cleavage[4].

MechanisticPathway Substrate Drug Candidate OCH3 -OCH3 (Methoxy) Substrate->OCH3 OCD3 -OCD3 (Deuterated) Substrate->OCD3 OCF3 -OCF3 (Trifluoromethoxy) Substrate->OCF3 CYP CYP450 Enzyme OCH3->CYP Heme Coordination OCD3->CYP Heme Coordination OCF3->CYP No Coordination Metab1 Rapid O-Demethylation (High Clearance) CYP->Metab1 Metab2 Slower Cleavage (Kinetic Isotope Effect) CYP->Metab2 Metab3 Blocked Metabolism (Steric/Electronic Shielding) CYP->Metab3

CYP450-mediated metabolic pathways of methoxy and its bioisosteres.

Quantitative Data Comparison

The decision to substitute a methoxy group must be guided by quantitative physicochemical parameters. The table below summarizes the critical differences between these functional groups:

PropertyMethoxy (-OCH₃)Deuterated Methoxy (-OCD₃)Trifluoromethoxy (-OCF₃)
Electronegativity (Hammett σp) -0.27 (Activating)~ -0.27 (Activating)+0.35 (Deactivating)[5]
Lipophilicity (Hansch π) -0.02~ -0.02+1.04[6]
Bond Dissociation Energy ~414.2 kJ/mol (C-H)~420 kJ/mol (C-D)~485.3 kJ/mol (C-F)[4]
CYP450 O-Demethylation Rate Fast (High Clearance)Moderate (Slower Clearance)Negligible (Blocked)
Aromatic Ring Effect Electron-DonatingElectron-DonatingElectron-Withdrawing[5]

Note: While -OCF₃ provides the highest metabolic stability, its strong electron-withdrawing nature deactivates the aromatic ring toward electrophilic attack, which fundamentally alters the molecule's electronic distribution compared to the parent methoxy compound[5].

Experimental Methodology: Self-Validating HLM Stability Assay

To objectively compare the metabolic stability of these compounds, we utilize a Human Liver Microsome (HLM) assay. A robust protocol must be a self-validating system : it must include a minus-NADPH control to differentiate true enzymatic metabolism from chemical instability, alongside high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) reference compounds to verify enzyme viability.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled HLMs on ice. Prepare a fresh 10 mM NADPH regenerating system.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Critical Causality: Keep the final organic solvent concentration (e.g., DMSO) below 0.1% to prevent solvent-induced denaturation or inhibition of CYP450 enzymes.

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Quenching: At exactly 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately discharge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Critical Causality: The high concentration of cold organic solvent instantly denatures the CYP450 proteins, halting all metabolic activity and precipitating the protein matrix for clean downstream analysis.

  • Sample Processing: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Kinetic Data Extraction: Plot the natural log ( ln ) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

    • Calculate Half-life: t1/2​=0.693/k

    • Calculate Intrinsic Clearance: CLint​=(k×V)/protein concentration

AssayWorkflow Prep 1. Compound & HLM Preparation Incubate 2. NADPH Addition & Incubation (37°C) Prep->Incubate Quench 3. Time-Point Quenching (MeCN) Incubate->Quench LCMS 4. LC-MS/MS Analysis Quench->LCMS Data 5. Kinetic Data Extraction LCMS->Data

Self-validating high-throughput HLM metabolic stability assay workflow.

Field-Proven Case Studies

Case Study 1: Translating the Kinetic Isotope Effect (-OCD₃) In the development of α6 subtype-selective GABA_A receptor ligands, researchers faced rapid clearance issues due to an aromatic methoxy group. By synthesizing the mono-deuterated (-OCD₃) analog, the HLM-mediated half-life increased up to 3-fold[3]. Because deuterium is sterically identical to hydrogen, this optimization improved metabolic stability and plasma clearance without altering the compound's biochemical potency or receptor selectivity[2],[3].

Case Study 2: The Trifluoromethoxy Shield (-OCF₃) When designing compounds requiring high membrane permeability and extreme metabolic resistance, the -OCF₃ group is unparalleled. In comparative studies of aromatic ring activation, replacing a methoxy group with a trifluoromethoxy group not only completely blocked CYP-mediated O-demethylation due to steric hindrance and lack of heme coordination, but it also increased the lipophilicity (LogP) of the molecule, allowing for fine-tuning of bioavailability[4],[6]. However, medicinal chemists must account for the fact that -OCF₃ acts as a deactivating group, which can shift the electron density of the entire scaffold[5].

References

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs Global Journal of Pharmacy & Pharmaceutical Sciences[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Molecules / PMC[Link]

  • Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes Xenobiotica / PMC[Link]

  • Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability Journal of Medicinal Chemistry / PMC[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design (PDF) ResearchGate[Link]

Sources

Validation

Bridging the Digital and the Physical: A Guide to Validating Predicted Molecular Properties with Experimental Data

Byline: Your Name/Lab, Senior Application Scientist Introduction: The Imperative of Ground Truth in Computational Drug Discovery In the modern era of drug discovery, computational methods are indispensable tools for acce...

Author: BenchChem Technical Support Team. Date: March 2026

Byline: Your Name/Lab, Senior Application Scientist

Introduction: The Imperative of Ground Truth in Computational Drug Discovery

In the modern era of drug discovery, computational methods are indispensable tools for accelerating the identification and optimization of novel therapeutics.[1][2] Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide powerful means to predict the properties and behaviors of potential drug candidates in silico.[1][2] This predictive capability is crucial for narrowing the vast chemical space to a manageable number of compounds for synthesis and testing, thereby saving significant time and resources.[2] However, the predictions generated by these computational models are, fundamentally, hypotheses. Their true value and utility in a drug development pipeline are only realized when they are rigorously tested and validated against real-world experimental data.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-referencing experimental data with predicted properties. It moves beyond a simple checklist of protocols to explain the underlying rationale for experimental choices, emphasizing the creation of self-validating systems to ensure the integrity of your findings. The goal is to foster a synergistic relationship between computational predictions and experimental validation, creating a robust feedback loop that drives projects forward with confidence.[1]

The Symbiotic Cycle of Prediction and Validation

The most effective drug discovery programs treat computational modeling and experimental work not as separate stages, but as an integrated and iterative cycle. Computational models, trained on existing data, generate predictions that guide experimental design. The new experimental data, in turn, is used to refine and improve the predictive accuracy of the models. This continuous loop enhances our understanding of the biological system and the chemical matter being investigated.

Prediction_Validation_Cycle cluster_InSilico Computational Domain cluster_WetLab Experimental Domain PRED In Silico Prediction (e.g., Docking, QSAR) EXP Experimental Validation (e.g., Binding Assays, Cell Assays) PRED->EXP Generates Hypotheses OPT Model Optimization OPT->PRED Refines Model DATA Data Analysis & Interpretation EXP->DATA Produces Raw Data DATA->OPT Provides Feedback

Caption: The iterative cycle of computational prediction and experimental validation.

I. Validating Target Engagement and Binding Affinity

A primary application of in silico methods is to predict whether a compound will bind to a specific biological target and with what affinity.[5][6] Molecular docking, for example, predicts the binding pose and estimates the binding energy.[2][5][6] Validating these predictions is a critical first step in hit-to-lead optimization.

Gold-Standard Experimental Techniques

A variety of biophysical techniques can be employed to measure direct binding between a compound and a protein target. It is often recommended to use multiple, orthogonal assays to confirm the interaction, as each method relies on different physical principles and is susceptible to different artifacts.[7][8][9][10][11]

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free detection of binding events, yielding kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (KD).

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA): A high-throughput method that measures the change in a protein's melting temperature (Tm) upon ligand binding, indicating stabilization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR can confirm direct binding and map the binding epitope on the protein.[5]

Experimental Protocol: Surface Plasmon Resonance (SPR) for KD Determination

This protocol outlines a general workflow for validating a predicted binding affinity using SPR.

  • Immobilization: Covalently attach the purified target protein to the surface of a sensor chip. A control channel, often with an irrelevant protein or just activated surface, is essential to subtract non-specific binding and bulk refractive index changes.

  • Ligand Preparation: Prepare a dilution series of the test compound in the running buffer. It is crucial to include a blank (buffer only) for double-referencing.

  • Binding Analysis: Inject the compound dilutions over the protein and control surfaces, starting from the lowest concentration. Monitor the association phase during injection and the dissociation phase during the subsequent buffer flow.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound compound and prepare the surface for the next injection.

  • Data Processing: Subtract the reference channel signal and the blank injection signal from the active channel signal.

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract the kinetic parameters (ka, kd) and calculate the dissociation constant (KD = kd/ka).

Data Comparison: Predicted vs. Experimental Binding Affinity

The goal is to assess the correlation between the predicted binding energy or docking score and the experimentally determined affinity. While a perfect 1:1 correlation is rare, a good model should be able to rank compounds in order of their potency.

Compound IDPredicted Docking Score (kcal/mol)Experimental K D (nM) [SPR]Experimental ΔT m (°C) [DSF]
Lead-001-10.250+8.5
Analog-002-9.5250+6.2
Analog-003-8.11500+2.1
Negative-01-5.4>10,000+0.3

II. Validating Functional Activity and Cellular Effects

Confirming that a compound binds to its target is only part of the story. The ultimate goal is to modulate the target's function in a biologically relevant context. Therefore, it is essential to progress from simple binding assays to functional and cell-based assays.

Bridging Biophysics and Biology

The choice of functional assay depends entirely on the target class. For an enzyme, this would be an activity assay measuring substrate turnover or product formation. For a G-protein coupled receptor (GPCR), it might be a second messenger assay (e.g., cAMP or calcium flux). For a nuclear receptor, it could be a reporter gene assay.

Functional_Validation_Workflow PRED In Silico Prediction Virtual Screen Lead Optimization BIO Biochemical/Biophysical Assay Binding (SPR, ITC) Enzymatic Activity PRED->BIO CELL Cell-Based Assay Target Engagement (CETSA) Functional Response Phenotypic Screen BIO->CELL INVIVO In Vivo Model PK/PD Efficacy Study CELL->INVIVO

Caption: A hierarchical workflow for validating computational predictions.

Experimental Protocol: Cell-Based Reporter Gene Assay for a Nuclear Receptor

This protocol describes how to validate the predicted activity of a compound targeting a ligand-activated transcription factor.

  • Cell Line Preparation: Use a cell line (e.g., HEK293) that has been engineered to stably or transiently express the full-length nuclear receptor and a reporter construct. The reporter construct contains a promoter with response elements for the receptor, driving the expression of a quantifiable protein like luciferase or β-galactosidase.

  • Compound Treatment: Seed the cells in a multi-well plate. After allowing them to attach, treat them with a concentration range of the test compound. Include a known agonist as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

  • Lysis and Reporter Assay: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the response versus the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 (the concentration that elicits a 50% maximal response).

Data Comparison: Integrating Binding and Functional Data

A successful compound should exhibit a clear correlation between its binding affinity (KD) and its functional potency (EC50 or IC50). Discrepancies can point to interesting biology, such as allosteric modulation, or potential issues, like poor cell permeability.

Compound IDPredicted ActivityK D (nM) [ITC]EC 50 (nM) [Reporter Assay]
Lead-001Agonist45120
Analog-004Agonist1535
Analog-005Antagonist80>10,000 (no agonism)
Negative-01Inactive>10,000>10,000

III. Statistical Validation: Quantifying the Predictive Power of a Model

Visual inspection of correlation plots is useful, but rigorous statistical analysis is required to objectively assess the performance of a computational model.[3] This is crucial for deciding whether a model is sufficiently predictive to be used for decision-making in a project.

Key Performance Metrics

For models predicting continuous variables (e.g., binding affinity, potency), common metrics include:

  • Coefficient of Determination (R²): Indicates the proportion of the variance in the experimental data that is predictable from the computational predictions. An R² value closer to 1.0 indicates a better fit.

  • Root Mean Square Error (RMSE): Measures the standard deviation of the prediction errors (residuals). A lower RMSE indicates a more accurate model.

  • Mean Absolute Error (MAE): The average of the absolute differences between the predicted and actual values. It is less sensitive to outliers than RMSE.

For classification models (e.g., predicting active vs. inactive), metrics derived from a confusion matrix, such as Accuracy, Precision, Recall, and the Matthews Correlation Coefficient (MCC) , are used.

The Concept of the Applicability Domain

No model is perfect, and it's critical to define its "applicability domain"—the chemical space in which it is expected to make reliable predictions. This is often defined by the properties of the compounds in the training set. When making predictions for novel compounds, one should assess whether they fall within this domain. Extrapolating far beyond the domain significantly increases the risk of inaccurate predictions.[12]

Conclusion: An Evidence-Based Partnership

The cross-validation of computational predictions with robust experimental data is not merely a confirmatory step; it is the cornerstone of modern, efficient drug discovery.[1][4] This integrated approach ensures that research is driven by validated hypotheses, minimizing the pursuit of false leads and maximizing the probability of success. By embracing the principles of causality, self-validation, and statistical rigor, research teams can build a powerful engine for innovation, where computational insights and experimental evidence work in concert to deliver the next generation of therapeutics. While experimental validation may seem resource-intensive, it is a necessary investment to ensure the biological relevance of computational predictions and ultimately de-risk the entire drug development pipeline.[7][8][9][10][11]

References

  • A Guide to In Silico Drug Design. (n.d.). National Center for Biotechnology Information.
  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis.
  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025, July 29). Source not specified.
  • Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. (n.d.). National Center for Biotechnology Information.
  • Validation of computational results with experimental data... (2025, August 15). Fiveable.
  • A Critical Review on Computational Techniques through in silico Assisted Drug Design. (2024, October 15). Semantic Scholar.
  • Validation guidelines for drug-target prediction methods. (2025, January 2). University of Helsinki.
  • Full article: Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online.
  • In Silico Drug Design- Definition, Methods, Types, Uses. (2023, August 3). Microbe Notes.
  • The Use of Experimental Data in Simulation Model Validation. (n.d.). ResearchGate.
  • Validation strategies for target prediction methods. (2019, April 9). National Center for Biotechnology Information.
  • Validation guidelines for drug-target prediction methods. (2024, November 24). PubMed.
  • Validation guidelines for drug-target prediction methods. (2024, November 21). Figshare.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Methoxymethyl)oxolan-3-amine

As a Senior Application Scientist, I have witnessed countless laboratory incidents where a fundamental misunderstanding of chemical structure led to compromised safety. When handling specialized organic intermediates lik...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have witnessed countless laboratory incidents where a fundamental misunderstanding of chemical structure led to compromised safety. When handling specialized organic intermediates like 3-(Methoxymethyl)oxolan-3-amine , standard laboratory protocols are often insufficient.

This guide is not a generic safety checklist; it is a self-validating operational system. Every protective measure and procedural step detailed below is directly dictated by the molecule’s specific chemical properties. By understanding the causality behind these hazards, researchers can build a proactive defense, ensuring both personal safety and experimental integrity.

Part 1: Chemical Profile & Hazard Causality

To safely handle 3-(Methoxymethyl)oxolan-3-amine, we must first deconstruct its molecular architecture. The molecule features two critical functional groups that dictate its handling requirements: a primary aliphatic amine and an oxolane (tetrahydrofuran) ring .

  • The Aliphatic Amine (-NH2): This group confers strong basicity. In its free base form, it is highly corrosive to biological tissues, capable of causing severe skin burns, permanent eye damage, and respiratory tract irritation upon inhalation. It will react exothermically (and potentially violently) if mixed with strong acids or oxidizing agents.

  • The Oxolane Ring: As a cyclic ether, this structure acts as an aggressive organic solvent. Its specific polarity allows it to rapidly permeate standard laboratory elastomers [1]. Furthermore, like all ethers, it carries a theoretical risk of forming explosive peroxides upon prolonged exposure to oxygen and light, necessitating strict inventory control.

Quantitative Data & Safety Implications
PropertyValueCausality / Safety Implication
Chemical Name 3-(Methoxymethyl)oxolan-3-amine-
CAS Number 1557662-47-1 (Free Base)1909337-70-7 (HCl Salt)Identifies the physical state. The free base is a volatile liquid; the HCl salt is a solid dust hazard [2].
Molecular Weight 131.17 g/mol Small molecular size increases volatility and vapor pressure in the free base form.
Primary Hazards Corrosive (Skin/Eyes), PermeatorRequires specialized barrier materials; standard nitrile is insufficient for prolonged contact.
Storage Temp 2–8°C (Recommended)Minimizes volatility and slows potential peroxide formation in the ether ring.

Part 2: The "Armor" - Required PPE & Permeation Causality

A common, dangerous fallacy in the laboratory is treating all gloves equally. Because 3-(Methoxymethyl)oxolan-3-amine contains a tetrahydrofuran (THF) derivative ring, standard nitrile or latex gloves will fail rapidly . THF and its derivatives can permeate standard nitrile in under two minutes, creating a false sense of security while trapping the corrosive amine against the skin [3].

1. Hand Protection (Critical Barrier):

  • Primary Handling: You must use multi-layer laminate gloves (e.g., 4H®/Silver Shield®) or heavy-duty Butyl rubber gloves. These materials resist the solvent action of the oxolane ring.

  • Dexterity Hack: Because laminate gloves are bulky, wear a tight-fitting nitrile glove over the laminate glove to restore tactile sensitivity while maintaining the chemical barrier.

  • Note on HCl Salt: If you are exclusively handling the solid hydrochloride salt (CAS 1909337-70-7), heavy-duty nitrile is acceptable for brief contact, provided the gloves are removed and hands washed immediately upon contamination.

2. Eye and Face Protection:

  • Wear ANSI Z87.1-approved indirect-vented chemical splash goggles . Safety glasses with side shields are inadequate against corrosive liquid splashes.

  • If transferring volumes greater than 50 mL of the free base, a full face shield is required.

3. Respiratory & Body Protection:

  • Ventilation: All operations must be conducted inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

  • Body: A flame-resistant (FR) lab coat (fully buttoned) and closed-toe, non-porous shoes are mandatory.

Part 3: Operational Plan & Step-by-Step Handling Protocol

This protocol ensures that the chemical remains isolated from the operator and incompatible reagents throughout the experimental lifecycle [4].

Phase 1: Pre-Operational Setup
  • Verify Containment: Confirm the fume hood is operational and clear of unnecessary clutter to ensure uninhibited laminar airflow.

  • Segregate Incompatibles: Remove all strong acids, acid chlorides, acid anhydrides, and strong oxidizers from the workspace.

  • Prepare Secondary Containment: Place all reaction vessels and the primary chemical bottle inside a chemically resistant secondary tray (e.g., polyethylene) to catch accidental spills.

Phase 2: Execution & Transfer
  • Don PPE: Apply Butyl rubber or laminate gloves, splash goggles, and lab coat.

  • Static Control (For HCl Salt): If weighing the solid salt, use an anti-static gun on the weigh boat and use a grounded, static-free spatula to prevent aerosolization of the corrosive dust.

  • Vapor Control (For Free Base): When transferring the liquid free base, use a glass syringe or a dedicated glass pipette. Do not leave the primary container uncapped for longer than necessary to prevent vapor accumulation and moisture absorption (amines are hygroscopic).

Phase 3: Post-Operation & Waste Segregation
  • Decontaminate Tools: Rinse all spatulas, syringes, and glassware with a compatible organic solvent (e.g., methanol or acetone) inside the fume hood before transferring them to the general wash area.

  • Doffing PPE: Remove gloves using the "glove-in-glove" technique to avoid skin contact with the exterior surface. Wash hands immediately with soap and water.

Part 4: Spill Response & Waste Disposal

An effective spill response relies on rapid neutralization and containment, not just absorption.

Immediate Spill Response (Liquid Free Base):

  • Evacuate & Isolate: Alert personnel and restrict access to the area. If the spill is outside the fume hood, evacuate the lab and allow the HVAC system to clear the vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a specialized universal spill pad). Never use sawdust or paper towels, as the basic amine can react exothermically with organic materials.

  • Neutralization: For small residual amounts on surfaces, carefully apply a dilute, weak acid (such as 5% acetic acid/vinegar) to neutralize the amine. Verify neutralization with pH paper.

  • Cleanup: Scoop the absorbed material using non-sparking tools into a heavy-duty, sealable polyethylene bag or bucket.

Waste Disposal Plan:

  • Segregation: Collect 3-(Methoxymethyl)oxolan-3-amine waste in a dedicated "Hazardous Basic Organic Waste" container.

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or PTFE containers. Avoid PVC or standard plastics that the oxolane ring might degrade.

  • Labeling: Clearly label the waste with its exact chemical constituents and the hazard warnings: "Corrosive" and "Toxic." Never mix this waste stream with acidic waste, as it will cause a pressurized exothermic reaction, potentially rupturing the container.

Part 5: Workflow Visualization

The following decision tree maps the logical progression of handling this chemical, ensuring safety protocols are strictly followed from pre-assessment to disposal.

G Start Pre-Operational Assessment PPE Don Specialized PPE (Butyl/Laminate Gloves, Splash Goggles) Start->PPE Hood Execute in Certified Fume Hood PPE->Hood Decision Operation Status? Hood->Decision Spill Spill/Exposure Detected Decision->Spill Accident Success Protocol Complete Decision->Success Nominal SpillResponse Evacuate & Contain. Use Amine-Compatible Absorbent Spill->SpillResponse Waste Dispose as Hazardous Basic Organic Waste Success->Waste

Workflow for handling, execution, and disposal of 3-(Methoxymethyl)oxolan-3-amine.

References

  • Tetrahydrofuran - Compound Summary & Permeation Hazards Source: National Center for Biotechnology Information (NCBI) - PubChem URL:[Link]

  • Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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3-(Methoxymethyl)oxolan-3-amine
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